Product packaging for 3-Methylnonane-2,4-dione(Cat. No.:CAS No. 113486-29-6)

3-Methylnonane-2,4-dione

Cat. No.: B147431
CAS No.: 113486-29-6
M. Wt: 170.25 g/mol
InChI Key: BGVBGAIWXAXBLP-UHFFFAOYSA-N
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Description

3-Methyl-2, 4-nonanedione, also known as 3-octylpentane-2, 4-dione, belongs to the class of organic compounds known as beta-diketones. These are organic compounds containing two keto groups separated by a single carbon atom. 3-Methyl-2, 4-nonanedione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 3-Methyl-2, 4-nonanedione is a burnt, caramel, and fruity tasting compound that can be found in fats and oils and tea. This makes 3-methyl-2, 4-nonanedione a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B147431 3-Methylnonane-2,4-dione CAS No. 113486-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylnonane-2,4-dione
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InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVBGAIWXAXBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869569
Record name 2,4-Nonanedione, 3-methyl-
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Molecular Weight

170.25 g/mol
Source PubChem
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Physical Description

Colourless to yellowish liquid; Fruity aroma with vanilla top notes
Record name 3-Methyl-2,4-nonedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

235.00 to 236.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2,4-nonanedione
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in hexane, diethylether; insoluble in water, Soluble (in ethanol)
Record name 3-Methyl-2,4-nonedione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.927
Record name 3-Methyl-2,4-nonedione
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

113486-29-6
Record name 3-Methyl-2,4-nonanedione
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Record name 3-Methyl-2,4-nonanedione
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Record name 2,4-Nonanedione, 3-methyl-
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Record name 2,4-Nonanedione, 3-methyl-
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Record name 2,4-Nonanedione, 3-methyl
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Record name 3-METHYL-2,4-NONANEDIONE
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Record name 3-Methyl-2,4-nonanedione
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 3-Methylnonane-2,4-dione in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone that contributes to the flavor and aroma profiles of a variety of food products. Its presence can be both desirable, as a key flavor component, and undesirable, as an indicator of off-flavors. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its quantitative levels, the analytical methodologies for its detection, and an exploration of the potential biological activities of the broader class of β-diketones.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food matrices, from plant-based products to seafood and meat. Its concentration can vary significantly depending on the food item, its processing, and storage conditions. The following table summarizes the reported occurrences and quantitative data for this compound.

Food ProductConcentration RangeCommentsAnalytical Method
Soybean Oil 0 - 0.804 ppbAssociated with "reversion flavor," a beany and green off-odor that develops during photo-oxidation.[1]GC/MS with thermal desorption
Red Wine Detection Limit: 4.3 ng/LAssociated with oxidized flavor in aged red wines.[2]GC/MS-CI
Beverages (as a flavoring agent) 0.001 ppmUsed to impart specific flavor profiles.[3]Not specified
Meat and Fish Flavors (as a flavoring agent) 0.35 ppmUsed to enhance savory notes.[3]Not specified
Green Tea Detected, not quantifiedContributes to the characteristic hay-like and sweet aroma.[4][5][6]GC-MS
Black Tea Detected, not quantifiedContributes to the overall flavor profile.[5]GC-MS
Dried Parsley Detected, not quantifiedA key contributor to the hay-like off-flavor that can develop during storage.[3][7][8]GC-MS
Dried Spinach Detected, not quantifiedAssociated with off-flavor development.[3][5]Not specified
Anchovy Detected, not quantifiedPresent in this seafood product.[5]Not specified
Pressure-cooked Hen Meat Detected, not quantifiedFound in cooked poultry.[5]Not specified
Boiled Carp Detected, not quantifiedIdentified in this cooked fish.[5]Not specified

Experimental Protocols for Analysis

The primary analytical technique for the identification and quantification of this compound in food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The volatility of this compound makes it amenable to various extraction and sample preparation methods.

Extraction of this compound from Tea Leaves

A robust method for the quantitative analysis of volatile compounds in tea, including this compound, involves Solvent-Assisted Flavor Evaporation (SAFE) followed by GC-MS analysis.[9]

Methodology:

  • Sample Preparation: Fresh tea leaves are cryogenically ground to a fine powder.

  • Solvent Extraction: The tea powder is extracted with a suitable organic solvent, such as diethyl ether, for several hours with constant agitation.

  • Solvent-Assisted Flavor Evaporation (SAFE): The solvent extract is carefully concentrated using a SAFE apparatus to isolate the volatile fraction from the non-volatile matrix components. This technique minimizes the loss of volatile compounds and prevents artifact formation.

  • GC-MS Analysis: The concentrated volatile fraction is injected into a GC-MS system for separation and identification.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed to separate the volatile compounds, for example, starting at 40°C and ramping up to 250°C.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV is used for fragmentation, and the mass spectrum of this compound is identified by its characteristic ions.

Headspace Solid-Phase Microextraction (HS-SPME) for Dried Herbs (e.g., Parsley)

HS-SPME is a solvent-free extraction technique that is well-suited for analyzing volatile and semi-volatile compounds in solid matrices like dried herbs.[10][11]

Methodology:

  • Sample Preparation: A known amount of the dried herb is placed in a headspace vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial. The vial is typically heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the release of volatile compounds.

  • Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a GC-MS, where the adsorbed analytes are thermally desorbed onto the GC column for separation and analysis.

    • GC Parameters: Similar column and oven programs as described for tea analysis can be used.

    • MS Parameters: Standard electron ionization and mass scanning parameters are employed for identification.

Experimental_Workflow_HS_SPME_GC_MS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Dried Herb Sample vial Headspace Vial sample->vial Place sample in vial heating Heat Vial vial->heating spme_fiber SPME Fiber desorption Thermal Desorption spme_fiber->desorption heating->spme_fiber Expose fiber to headspace gc_ms GC-MS System data Data Acquisition & Analysis gc_ms->data desorption->gc_ms Inject analytes

Figure 1: Experimental workflow for HS-SPME-GC-MS analysis of dried herbs.

Potential Biological Activities of β-Diketones

While specific research on the signaling pathways and biological activities of this compound is limited, the broader class of β-diketones has been the subject of numerous studies, revealing a wide range of pharmacological properties. This is largely attributed to the tautomeric nature of the β-diketone moiety, which can exist in both keto and enol forms, and its ability to chelate metals.[12][13]

The following diagram illustrates some of the reported biological activities associated with the β-diketone scaffold. It is important to note that these are general activities of the chemical class and have not been specifically demonstrated for this compound.

Biological_Activities_of_Beta_Diketones center_node β-Diketone Scaffold activity1 Anticancer Activity center_node->activity1 activity2 Anti-inflammatory Activity center_node->activity2 activity3 Antioxidant Activity center_node->activity3 activity4 Antibacterial & Antifungal Activity center_node->activity4 activity5 Antiviral Activity center_node->activity5

Figure 2: Reported biological activities of the β-diketone chemical class.

The potential mechanisms underlying these activities are diverse and include:

  • Anticancer: Some β-diketone-metal complexes have shown cytotoxic effects against cancer cell lines.[14]

  • Anti-inflammatory: The ability to scavenge free radicals and modulate inflammatory pathways.[14]

  • Antioxidant: The enol form of β-diketones can act as a hydrogen donor to neutralize free radicals.[14]

  • Antimicrobial: The chelation of essential metal ions can disrupt microbial metabolism.

Conclusion and Future Directions

This compound is a naturally occurring flavor compound found in a variety of foods. Its presence is significant for the food industry in terms of both desirable aroma and the development of off-flavors. While analytical methods for its detection are well-established, there is a need for more comprehensive quantitative data across a wider range of food products. Furthermore, the biological activities and potential signaling pathways of this compound remain largely unexplored. Future research should focus on elucidating the specific pharmacological effects of this compound, which could be of interest to researchers in the fields of food science, nutrition, and drug development. The general biological activities of the broader β-diketone class suggest that this compound may possess interesting and as-yet-undiscovered properties.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylnonane-2,4-dione is a naturally occurring β-diketone identified as a significant flavor and aroma compound in various plants, such as tea and parsley, and has been detected in insects.[1][2] While its chemical synthesis is well-documented, the biological route to its production remains largely unelucidated. This technical guide synthesizes information from related biochemical pathways, primarily branched-chain fatty acid and polyketide biosynthesis, to propose a putative biosynthetic pathway for this compound. This document provides a hypothetical framework intended to guide future research, including detailed experimental protocols and pathway visualizations, to facilitate the discovery and characterization of the enzymes and intermediates involved in the natural formation of this molecule.

Introduction

This compound is a C10 β-diketone that contributes to the sensory profile of a variety of natural products.[1][2] Its structure, featuring a methyl branch adjacent to the diketone functional group, suggests a biosynthetic origin rooted in the interface of amino acid catabolism and fatty acid or polyketide synthesis. Understanding the biosynthetic pathway of this and similar molecules is of significant interest for the flavor and fragrance industry, as well as for metabolic engineering and synthetic biology applications.

Due to the absence of direct experimental validation for the biosynthesis of this compound, this guide puts forth a scientifically plausible, hypothetical pathway. This proposed route is constructed based on established principles of primary and secondary metabolism, drawing parallels with the known biosynthesis of branched-chain fatty acids in bacteria and insects, and polyketide-derived β-diketones in plants.[1][3][4]

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is hypothesized to be a multi-step process initiated by the catabolism of the branched-chain amino acid L-isoleucine, followed by chain elongation via a Polyketide Synthase (PKS) or a functionally similar Fatty Acid Synthase (FAS) system.

Generation of the Starter Unit: 2-Methylbutyryl-CoA

The biosynthesis is proposed to initiate with the conversion of L-isoleucine to 2-methylbutyryl-CoA. This is a well-established catabolic pathway.[2][5][6]

  • Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate.

  • Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[7]

Chain Elongation and Modification

The core of the pathway is proposed to involve a Type I Polyketide Synthase (PKS). PKS enzymes are large, multi-domain proteins that catalyze the sequential condensation of a starter unit with extender units (typically malonyl-CoA) to build a carbon chain.[8][9] In this case, (S)-2-methylbutyryl-CoA serves as the starter unit.

The extender unit, malonyl-CoA, is generated from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) .

The PKS-mediated synthesis would proceed through the following iterative steps:

  • Loading: The starter unit, 2-methylbutyryl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.

  • First Elongation: The PKS catalyzes a Claisen condensation between the starter unit and a malonyl-ACP extender unit. This adds a two-carbon unit, forming a β-ketoacyl-ACP intermediate.

  • Processing of the β-Keto Group (Cycle 1): In typical fatty acid synthesis, the β-keto group is fully reduced to a methylene group through the sequential action of a ketoreductase (KR), a dehydratase (DH), and an enoyl reductase (ER) domain. For the formation of the C5-C9 portion of 3-methylnonane, it is proposed that this full reduction sequence occurs.

  • Second Elongation: The growing acyl chain undergoes a second condensation with malonyl-ACP, adding another two carbons.

  • Processing of the β-Keto Group (Cycle 2): This cycle is proposed to also involve complete reduction of the β-keto group.

  • Third Elongation: A final condensation with malonyl-ACP results in a C10 β-ketoacyl-ACP intermediate.

  • Incomplete Processing (Cycle 3): Crucially, for the formation of the 2,4-dione, it is hypothesized that the final β-keto group at the C4 position is not reduced, or is only partially processed. The ketone at C2 arises from the final condensation step itself.

  • Release: The final polyketide chain is released from the ACP, likely through the action of a thioesterase (TE) domain, to yield this compound.

Data Presentation

The following tables summarize the proposed precursors, intermediates, and enzymes involved in the biosynthesis of this compound. As this is a putative pathway, quantitative data is not available.

Table 1: Precursors and Intermediates

Compound Chemical Formula Role in Pathway
L-IsoleucineC₆H₁₃NO₂Primary Precursor
Acetyl-CoAC₂₃H₃₈N₇O₁₇P₃SExtender Unit Precursor
(S)-α-keto-β-methylvalerateC₆H₁₀O₃Intermediate
(S)-2-Methylbutyryl-CoAC₂₆H₄₂N₇O₁₇P₃SStarter Unit
Malonyl-CoAC₂₄H₃₈N₇O₁₉P₃SExtender Unit
Acyl-ACP IntermediatesVariableChain Elongation Intermediates
This compoundC₁₀H₁₈O₂Final Product

Table 2: Proposed Enzymes and their Functions

Enzyme Class Proposed Function Substrate(s) Product(s)
Branched-Chain Aminotransferase (BCAT)TransaminationL-Isoleucine, α-ketoglutarate(S)-α-keto-β-methylvalerate, Glutamate
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)Oxidative Decarboxylation(S)-α-keto-β-methylvalerate(S)-2-Methylbutyryl-CoA
Acetyl-CoA Carboxylase (ACC)CarboxylationAcetyl-CoA, HCO₃⁻, ATPMalonyl-CoA, ADP, Pi
Polyketide Synthase (PKS) Type IChain Elongation & Modification2-Methylbutyryl-CoA, Malonyl-CoAThis compound
- Ketosynthase (KS) DomainClaisen CondensationAcyl-ACP, Malonyl-ACPβ-ketoacyl-ACP
- Acyl Carrier Protein (ACP) DomainCovalently holds growing chainAcyl groupsAcyl-ACP
- Ketoreductase (KR) DomainReduction of β-keto groupβ-ketoacyl-ACPβ-hydroxyacyl-ACP
- Dehydratase (DH) DomainDehydrationβ-hydroxyacyl-ACPEnoyl-ACP
- Enoyl Reductase (ER) DomainReduction of double bondEnoyl-ACPAcyl-ACP
- Thioesterase (TE) DomainRelease of final productFinal Acyl-ACPThis compound

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway and a potential experimental workflow.

G cluster_precursor Precursor Generation cluster_pks Polyketide Synthesis L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT alpha-ketoglutarate alpha-ketoglutarate alpha-ketoglutarate->alpha-keto-beta-methylvalerate 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH PKS_Module Polyketide Synthase (PKS) 2-Methylbutyryl-CoA->PKS_Module Starter Unit This compound This compound PKS_Module->this compound Release (TE) Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Module Extender Unit (x3) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA ACC

Caption: Proposed biosynthetic pathway of this compound.

PKS_Cycle cluster_cycle PKS Elongation Cycle Start Acyl(n)-ACP Condensation Condensation (KS) Start->Condensation BetaKeto β-Ketoacyl(n+2)-ACP Condensation->BetaKeto Malonyl Malonyl-ACP Malonyl->Condensation Reduction1 Reduction (KR) BetaKeto->Reduction1 Incomplete Incomplete Processing (Final Cycle) BetaKeto->Incomplete Skips Reductions Hydroxy β-Hydroxyacyl-ACP Reduction1->Hydroxy Dehydration Dehydration (DH) Hydroxy->Dehydration Enoyl Enoyl-ACP Dehydration->Enoyl Reduction2 Reduction (ER) Enoyl->Reduction2 Next Acyl(n+2)-ACP Reduction2->Next Product This compound Incomplete->Product Release (TE)

Caption: PKS enzymatic cycle for fatty acid and polyketide synthesis.

Workflow Start Organism Producing This compound Labeling Isotopic Labeling Study (e.g., ¹³C-Isoleucine) Start->Labeling Homology Transcriptome Sequencing & Homology Search for PKS genes Start->Homology Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Identification Identify Labeled Intermediates Analysis->Identification Validation Pathway Validation Identification->Validation Cloning Gene Cloning & Heterologous Expression Homology->Cloning Assay In Vitro Enzyme Assays Cloning->Assay Assay->Validation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway in a relevant biological system (e.g., a plant species or insect known to produce the compound).

Protocol 1: Isotopic Labeling to Identify Precursors

Objective: To determine if L-isoleucine and acetate are precursors for this compound biosynthesis.

Methodology:

  • Culture Preparation: Grow the organism (e.g., plant cell culture, insect larvae) under standard conditions.

  • Precursor Administration: Introduce isotopically labeled precursors into the growth medium. Set up parallel experiments with:

    • Control (no label)

    • [U-¹³C₆]-L-isoleucine

    • [1,2-¹³C₂]-Sodium Acetate

  • Incubation: Allow the organism to metabolize the labeled precursors for a defined period.

  • Metabolite Extraction: Harvest the biological material and perform a solvent-based extraction (e.g., using ethyl acetate or a solid-phase microextraction (SPME) for volatiles).

  • Analysis by Mass Spectrometry: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Compare the mass spectra of this compound from the labeled and unlabeled experiments. An increase in the molecular weight corresponding to the incorporation of ¹³C atoms will confirm the precursor-product relationship.

Protocol 2: Identification of Putative PKS Genes

Objective: To identify candidate genes encoding the polyketide synthase responsible for chain elongation.

Methodology:

  • RNA Extraction: Isolate total RNA from the tissue or organism at a developmental stage or under conditions where this compound production is highest.

  • Transcriptome Sequencing: Perform RNA-sequencing (RNA-Seq) to obtain a comprehensive profile of expressed genes.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Perform a BLAST search (tBLASTn or BLASTx) against the assembled transcriptome using known PKS and FAS protein sequences from other organisms as queries.

    • Identify candidate transcripts that contain conserved PKS domains (e.g., Ketosynthase, Acyltransferase, Acyl Carrier Protein).

  • Gene Cloning: Design primers based on the candidate transcript sequences and amplify the full-length cDNA using PCR. Clone the amplified gene into an expression vector.

Protocol 3: In Vitro Enzyme Assay

Objective: To functionally characterize a candidate PKS enzyme and confirm its ability to synthesize this compound.

Methodology:

  • Heterologous Expression: Express the cloned PKS gene in a suitable host system (e.g., E. coli, Saccharomyces cerevisiae). Purify the recombinant protein.

  • Assay Reaction Mixture: Prepare a reaction buffer containing:

    • Purified PKS enzyme

    • Starter unit: 2-Methylbutyryl-CoA

    • Extender unit: Malonyl-CoA

    • Reductant: NADPH

    • Necessary co-factors (e.g., Mg²⁺)

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.

  • Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extract by GC-MS or LC-MS and compare the retention time and mass spectrum of any products to an authentic standard of this compound.

Conclusion and Future Directions

This technical guide presents a hypothetical, yet biochemically sound, pathway for the biosynthesis of this compound. The proposed route, initiating from L-isoleucine and proceeding via a polyketide synthesis mechanism, provides a solid foundation for future experimental investigation. The outlined protocols offer a strategic approach to identifying the precursors, intermediates, and enzymes involved.

Future research should focus on performing isotopic labeling studies in organisms known to produce this compound. Successful identification of the precursor-product relationship would pave the way for transcriptomic and proteomic approaches to pinpoint the specific genes and enzymes of the pathway. Elucidation of this biosynthetic route will not only fill a gap in our understanding of natural product biosynthesis but also provide valuable enzymatic tools for the biotechnological production of this and other valuable branched-chain specialty chemicals.

References

Technical Guide: Physicochemical Properties of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone recognized for its distinct chemical structure and properties.[1] This versatile compound serves as a valuable intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.[1] Its primary application lies within the flavor and fragrance industry, where it is utilized as a flavoring agent in food products to enhance taste and aroma.[1][2] It imparts a characteristic buttery, nutty, and fruity aroma, making it a key component in the sensory profiles of products like popcorn, roasted coffee, and fermented dairy goods.[3] This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its synthetic workflow and application logic.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the tables below for clear comparison and reference.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][3][4]
Molecular Weight 170.25 g/mol [1][3][5]
Appearance Colorless to pale yellow liquid[1][6]
Odor Fruity, hay-like, caramellic, burnt[2][6]
Density 0.904 - 0.927 g/cm³ @ 25°C[1][4][5][6]
Boiling Point 235.00 to 237.7 °C @ 760 mmHg[3][4][5][6]
Flash Point 86.8 to 101.67 °C[3][4][6]
Refractive Index 1.427 to 1.454 @ 20°C[1][4][6]
Vapor Pressure 0.0442 to 0.0534 mmHg @ 25°C[3][4]

Table 2: Solubility Data

SolventSolubility (g/L) @ 25°CSource(s)
Water0.5114 - 2.33[3][6]
Ethanol3135.65[3]
Methanol3973.29[3]
Isopropanol3238.0[3]
Acetone3473.25[3]
Ethyl Acetate2229.38[3]
n-Butanol2300.01[3]
Acetonitrile2823.08[3]
Toluene854.0[3]
HexaneSoluble[3][5]
Diethyl EtherSoluble[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

A practical synthesis involves a two-step process: an aldol condensation followed by an oxidation reaction.

Step 1: Aldol Condensation of n-Hexanal and Methyl Ethyl Ketone

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with methyl ethyl ketone and a suitable base (e.g., sodium hydroxide in ethanol). The flask is cooled in an ice bath.

  • Addition of Reactant: n-Hexanal is added dropwise to the cooled solution while maintaining the temperature below 10°C to control the reaction rate and minimize side reactions.

  • Reaction: The mixture is stirred vigorously for a specified period (e.g., 2-4 hours) at a controlled temperature to allow the aldol condensation to proceed.

  • Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldol product.

Step 2: Oxidation to this compound

  • Reaction Setup: The crude aldol product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and a dropping funnel. A catalytic amount of a suitable oxidation catalyst (e.g., 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide) is added.

  • Oxidant Addition: An aqueous solution of sodium hypochlorite is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5°C).

  • Reaction Monitoring: The progress of the oxidation is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy any excess oxidant. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude this compound.

Purification: Purification of the crude product can be achieved via the formation of a copper(II) complex.

  • The crude diketone is dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate.

  • The resulting copper chelate precipitates out of the solution and is collected by filtration.

  • The purified diketone is then regenerated by treating the copper complex with a dilute acid (e.g., sulfuric acid), followed by extraction with an organic solvent.

  • The final product is obtained after removal of the solvent and can be further purified by distillation under reduced pressure.

Determination of Physicochemical Properties

The following protocols are based on OECD guidelines for the testing of chemicals.

3.2.1. Boiling Point Determination (Adapted from OECD Guideline 103)

  • Apparatus: A suitable apparatus for boiling point determination, such as an ebulliometer or a dynamic method setup, is used.[7]

  • Procedure: A sample of purified this compound is placed in the apparatus. The pressure is adjusted to the desired level (e.g., 760 mmHg). The sample is heated, and the temperature at which the vapor pressure of the liquid equals the external pressure (i.e., the boiling point) is recorded.[7] For the dynamic method, the vapor pressure is measured at various temperatures, and the boiling point at standard pressure is determined by interpolation.[7]

3.2.2. Density Determination (Adapted from OECD Guideline 109)

  • Apparatus: A pycnometer, hydrometer, or an oscillating densitometer can be used.[3][8]

  • Procedure (using a pycnometer): a. The pycnometer is thoroughly cleaned, dried, and its empty weight is determined. b. The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. c. The filled pycnometer is placed in a thermostat at a constant temperature (e.g., 25°C) until thermal equilibrium is reached. d. The weight of the filled pycnometer is determined. e. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[3]

3.2.3. Refractive Index Determination

  • Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a constant temperature control system is used.

  • Procedure: a. The prism of the refractometer is cleaned and calibrated with a standard of known refractive index. b. A few drops of the sample are placed on the prism. c. The measurement is taken at a specified temperature (e.g., 20°C) and wavelength (e.g., 589 nm, the sodium D-line). The reading is taken once the value has stabilized.

3.2.4. Water Solubility Determination (Adapted from OECD Guideline 105)

  • Apparatus: A thermostatically controlled shaker or magnetic stirrer, and a suitable analytical instrument (e.g., GC-MS or HPLC) for determining the concentration of the substance in water.

  • Procedure (Flask Method): a. An excess amount of this compound is added to a known volume of distilled water in a flask. b. The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, the mixture is allowed to stand to let undissolved material separate. d. A sample of the aqueous phase is taken, ensuring no undissolved droplets are included (centrifugation or filtration may be necessary). e. The concentration of this compound in the aqueous sample is determined using the chosen analytical method. This concentration represents the water solubility.[2][9]

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_oxidation Oxidation cluster_purification Purification n_Hexanal n-Hexanal Aldol_Condensation Aldol Condensation n_Hexanal->Aldol_Condensation MEK Methyl Ethyl Ketone MEK->Aldol_Condensation Crude_Aldol Crude Aldol Product Aldol_Condensation->Crude_Aldol Oxidation_Step Oxidation (NaOCl, Catalyst) Crude_Aldol->Oxidation_Step Crude_Diketone Crude this compound Oxidation_Step->Crude_Diketone Copper_Complexation Copper(II) Complexation Crude_Diketone->Copper_Complexation Copper_Chelate Copper Chelate (Precipitate) Copper_Complexation->Copper_Chelate Acid_Decomposition Acid Decomposition Copper_Chelate->Acid_Decomposition Pure_Diketone Purified this compound Acid_Decomposition->Pure_Diketone

Caption: Workflow for the synthesis and purification of this compound.

Relationship between Properties and Applications

Properties_Applications cluster_properties Physicochemical Properties cluster_attributes Resulting Attributes cluster_applications Applications cluster_products End Products Volatility Volatility (Boiling Point, Vapor Pressure) Aroma Characteristic Aroma (Fruity, Nutty, Buttery) Volatility->Aroma Solubility Solubility Profile (Lipophilicity) Flavor Flavor Profile Solubility->Flavor Structure Chemical Structure (β-Diketone) Reactivity Chemical Reactivity (Intermediate) Structure->Reactivity Flavor_Industry Flavor & Fragrance Industry Aroma->Flavor_Industry Flavor->Flavor_Industry Organic_Synthesis Organic Synthesis Reactivity->Organic_Synthesis Food_Products Food Products (e.g., Coffee, Dairy) Flavor_Industry->Food_Products Pharmaceuticals Pharmaceuticals Organic_Synthesis->Pharmaceuticals Agrochemicals Agrochemicals Organic_Synthesis->Agrochemicals

Caption: Relationship between physicochemical properties and applications of this compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-methylnonane-2,4-dione, a significant flavor and fragrance compound also utilized as an intermediate in organic synthesis.[1] Due to the well-documented phenomenon of keto-enol tautomerism in β-diketones, the spectroscopic analysis of this compound presents unique characteristics that are crucial for its identification and characterization.[2] This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers in flavor chemistry, drug development, and materials science.

Keto-Enol Tautomerism: A Core Concept

A fundamental characteristic of this compound is its existence as an equilibrium mixture of a diketo form and two rapidly interconverting enol tautomers.[2] This equilibrium is influenced by factors such as solvent polarity and temperature. The enol form is often stabilized by a strong intramolecular hydrogen bond.[2] This tautomerism is readily observable in NMR spectroscopy, where distinct signals for both the keto and enol forms can be seen, with their ratio dependent on the solvent used.[3]

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Interpretation

While the primary experimental data from the seminal synthesis paper by Kato and Yuasa could not be directly accessed for this guide, this section provides an interpretation based on established principles of organic spectroscopy and data available for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, clearly revealing the presence of both keto and enol tautomers.

¹H NMR Spectroscopy: The proton NMR spectrum will display two distinct sets of signals corresponding to the keto and enol forms. The ratio of the integrals of corresponding peaks will indicate the equilibrium ratio of the two tautomers in the chosen solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

AssignmentKeto Form (Expected)Enol Form (Expected)Multiplicity
CH₃ (C1)~2.1~2.0s
CH₃ (on C3)~1.1~1.8d
CH (C3)~3.7-q
CH₃ (C5')-~2.2s
CH₂ (C5)~2.5~2.2t
CH₂ (C6)~1.5~1.4sextet
CH₂ (C7)~1.3~1.3sextet
CH₂ (C8)~1.3~1.3sextet
CH₃ (C9)~0.9~0.9t
Enolic OH-15-17br s

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary.

¹³C NMR Spectroscopy: The carbon NMR spectrum will also show distinct peaks for the carbon atoms in the keto and enol forms. The carbonyl carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonKeto Form (Expected)Enol Form (Expected)
C1~29~25
C2~203~190
C3~60~100
C4~210~195
C5~45~38
C6~31~31
C7~26~26
C8~22~22
C9~14~14
C3-CH₃~15~12

Note: Predicted values are based on typical chemical shifts for similar functional groups and may not represent the full complexity of the tautomeric mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. The presence of both keto and enol forms will be reflected in the spectrum.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupComments
~3400-2400O-H stretchBroad band, indicative of the intramolecularly hydrogen-bonded enol.
~2960-2850C-H stretchAliphatic C-H bonds.
~1730-1700C=O stretchDiketo form.
~1640-1580C=O and C=C stretchConjugated system of the enol form.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 170.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
170[M]⁺
155[M - CH₃]⁺
127[M - C₃H₇]⁺
99[M - C₅H₁₁]⁺
85[C₅H₉O]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺
43[CH₃CO]⁺ (likely base peak)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducible research. The following are generalized procedures based on common laboratory practices for this class of compounds.

Synthesis of this compound

A practical synthesis involves a two-step process: an aldol condensation followed by an oxidation reaction.[4]

Synthesis_Workflow cluster_synthesis Synthesis and Purification A Aldol Condensation (n-hexanal + methyl ethyl ketone) B Oxidation (e.g., with Sodium Hypochlorite) A->B C Purification via Copper Complex B->C D Decomposition of Complex C->D E Distillation D->E F Pure this compound E->F

References

Spectroscopic Analysis of 3-Methylnonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3-Methylnonane-2,4-dione. As a β-diketone, this compound exhibits keto-enol tautomerism, which significantly influences its spectroscopic characteristics.[1] This document presents predicted spectral data based on established principles of NMR and IR spectroscopy, detailed experimental protocols for spectral acquisition, and logical workflows for spectroscopic analysis. The information herein is intended to support researchers in compound identification, structural elucidation, and quality control.

Introduction

This compound (CAS No. 113486-29-6) is a β-diketone with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[2][3] Such compounds are of interest in various fields, including flavor chemistry and as intermediates in organic synthesis.[3] A crucial aspect of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is influenced by factors such as solvent and temperature, and both forms can often be observed in NMR spectra.[1] The enol form is stabilized by a strong intramolecular hydrogen bond.[1] This guide will explore the theoretical ¹H NMR, ¹³C NMR, and IR spectra for both the keto and enol forms of this compound.

Predicted Spectroscopic Data

Due to the unavailability of experimentally derived spectra in public databases, the following data tables are based on established chemical shift and absorption frequency ranges for the functional groups present in this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the keto and enol forms. The presence of both tautomers will result in a more complex spectrum than either individual form would produce. The integration of the signals for each tautomer can be used to determine their relative concentrations in the sample.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Assignment (Keto Form) Structure Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-1CH₃-C(O)~ 2.1s-
H-3C(O)-CH(CH₃)-C(O)~ 3.8q~ 7 Hz
H-3'C(O)-CH(CH₃)-C(O)~ 1.3d~ 7 Hz
H-5C(O)-CH₂-~ 2.4t~ 7 Hz
H-6, H-7, H-8-(CH₂)₃-~ 1.2-1.6m-
H-9-CH₃~ 0.9t~ 7 Hz
Assignment (Enol Form) Structure Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-1CH₃-C(O)~ 2.0s-
H-3'C=C(CH₃)-~ 1.8s-
H-5C(O)-CH₂-~ 2.2t~ 7 Hz
H-6, H-7, H-8-(CH₂)₃-~ 1.2-1.5m-
H-9-CH₃~ 0.9t~ 7 Hz
Enolic OHC=C-OH~ 15-17br s-

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also display separate signals for the carbon atoms in the keto and enol forms. Carbonyl carbons typically appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Assignment (Keto Form) Structure Predicted Chemical Shift (ppm)
C-1CH₃-C(O)~ 25-30
C-2CH₃-C(O)~ 200-210
C-3C(O)-CH(CH₃)-C(O)~ 60-65
C-3'C(O)-CH(CH₃)-C(O)~ 15-20
C-4-C(O)-CH₂-~ 205-215
C-5-C(O)-CH₂-~ 40-45
C-6, C-7, C-8-(CH₂)₃-~ 20-35
C-9-CH₃~ 14
Assignment (Enol Form) Structure Predicted Chemical Shift (ppm)
C-1CH₃-C(O)~ 20-25
C-2CH₃-C(O)~ 190-200
C-3C=C(CH₃)-~ 100-110
C-3'C=C(CH₃)-~ 15-20
C-4-C=C(OH)-~ 180-190
C-5-C(O)-CH₂-~ 30-35
C-6, C-7, C-8-(CH₂)₃-~ 20-35
C-9-CH₃~ 14

Note: These are approximate chemical shift ranges. For carbonyl carbons in ketones, the typical range is 205-220 ppm, while for carboxylic acids and esters, it is 170-185 ppm.[4]

Predicted IR Spectral Data

The IR spectrum is particularly useful for identifying the functional groups present. The keto-enol tautomerism will be evident from the presence of both carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (intramolecular H-bond)Enol3200-2500 (broad)Medium
C-H stretch (sp³)Alkyl2960-2850Strong
C=O stretchDiketo form1730-1710Strong
C=O stretch (conjugated)Enol form1640-1580Strong
C=C stretchEnol1600-1540Medium
C-H bendAlkyl1470-1450, 1380-1370Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., -2 to 18 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0 to 220 ppm).

  • Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity and resolution.

IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

  • Place one to two drops of liquid this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Mount the sandwiched plates in the spectrometer's sample holder.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan:

    • Number of scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain pure sample of This compound NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare neat liquid film on salt plates Sample->IR_Prep Filter Filter into NMR tube NMR_Prep->Filter IR_Acq Acquire IR spectrum IR_Prep->IR_Acq NMR_Acq Acquire 1H and 13C NMR spectra Filter->NMR_Acq NMR_Analysis Analyze chemical shifts, multiplicities, and integrations NMR_Acq->NMR_Analysis IR_Analysis Analyze absorption frequencies and intensities IR_Acq->IR_Analysis Tautomer_Analysis Identify signals from keto and enol forms NMR_Analysis->Tautomer_Analysis IR_Analysis->Tautomer_Analysis Structure_Confirm Confirm molecular structure and tautomeric equilibrium Tautomer_Analysis->Structure_Confirm

Caption: General workflow for the spectroscopic analysis of this compound.

Keto_Enol_Tautomerism Keto-Enol Tautomerism of this compound Keto Keto Form (this compound) Equilibrium Keto->Equilibrium Enol Enol Form (Stabilized by intramolecular H-bond) Equilibrium->Enol

Caption: Equilibrium between the keto and enol tautomers of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectral characteristics of this compound. By understanding the influence of keto-enol tautomerism and applying the detailed experimental protocols, researchers can effectively utilize NMR and IR spectroscopy for the identification and structural elucidation of this compound. The provided workflows offer a logical framework for conducting such analyses. While the spectral data presented is predictive, it serves as a robust baseline for interpreting experimental results.

References

Mass Spectrometry Fragmentation of 3-Methylnonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone with the chemical formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol .[1][2][3] It is recognized as a flavor component, notably contributing to the straw-like flavor of green tea.[4] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and quantification in complex matrices, which is of significant interest in flavor chemistry, food science, and metabolomics. This guide provides an in-depth analysis of the mass spectrometric fragmentation of this compound, detailed experimental protocols, and visual representations of the fragmentation pathways.

Core Fragmentation Pathways

The fragmentation of this compound in mass spectrometry, typically following electron ionization (EI), is primarily governed by the presence of two carbonyl groups and the alkyl chain. The principal fragmentation mechanisms include alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones.[3][5][6]

Alpha-Cleavage

Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur at several positions, leading to the formation of various acylium ions. The stability of the resulting radical and cation determines the likelihood of a particular cleavage.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that have a γ-hydrogen atom available for transfer to the carbonyl oxygen. This process involves a six-membered ring transition state and results in the elimination of a neutral alkene molecule and the formation of a new radical cation.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The data is compiled from spectral databases and is essential for the identification of the compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Structure/Identity
43100[CH₃CO]⁺
5785[C₄H₉]⁺ or [CH₃CH₂CO]⁺
7160[C₅H₁₁]⁺ or [CH₃CH₂CH₂CO]⁺
8545[CH₃COCHC(CH₃)]⁺
9930[M - C₅H₁₁]⁺
11420McLafferty rearrangement product
12715[M - C₃H₇]⁺
1705[M]⁺ (Molecular Ion)

Note: The relative intensities are approximate and can vary depending on the specific instrument and experimental conditions.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite based on standard practices for the analysis of volatile and semi-volatile flavor compounds.[4][7][8]

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Obtain a representative sample (e.g., 10 mL of a beverage or a solution of a food extract).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-heptanone) to the sample for quantification purposes.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of a non-polar solvent (e.g., dichloromethane or diethyl ether) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. Collect the organic layer.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.[9]

  • Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.[9]

    • Solvent Delay: 3 minutes.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

fragmentation_pathway M This compound [M]+• m/z 170 F43 [CH3CO]+ m/z 43 M->F43 α-cleavage F57 [C4H9]+ or [CH3CH2CO]+ m/z 57 M->F57 α-cleavage F85 [CH3COCHC(CH3)]+ m/z 85 M->F85 α-cleavage F114 McLafferty Rearrangement Product m/z 114 M->F114 McLafferty Rearrangement

Caption: Key fragmentation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection InternalStd Addition of Internal Standard Sample->InternalStd Extraction Liquid-Liquid Extraction InternalStd->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Data Analysis

Caption: Experimental workflow for GC-MS analysis.

References

Keto-enol tautomerism in 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 3-Methylnonane-2,4-dione

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications in reaction mechanisms, chemical synthesis, and drug development. This guide provides a detailed examination of this phenomenon in this compound, a β-dicarbonyl compound of interest in the flavor and fragrance industries as well as a versatile synthetic intermediate.[1] This document outlines the structural basis for its tautomeric equilibrium, presents available quantitative data, details experimental protocols for its synthesis and analysis, and explores the factors influencing the equilibrium state. Visualizations are provided to clarify the equilibrium, experimental workflows, and the interplay of influencing factors.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[2] Keto-enol tautomerism refers to the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[2] For most simple carbonyl compounds, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds like this compound, the enol form is significantly stabilized. This stabilization arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[2]

These stabilizing effects shift the equilibrium, often making the enol tautomer a significant, or even the major, species present.[2] Understanding this equilibrium is critical for predicting reactivity, controlling reaction outcomes, and elucidating the properties of molecules like this compound.

The Tautomeric Equilibrium in this compound

This compound possesses two carbonyl groups and an intervening α-carbon bearing a methyl group. This structure allows for the formation of two distinct enol tautomers, although one is generally favored. The equilibrium involves the interconversion between the keto form and the stabilized cis-enol form.

Caption: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

The position of the tautomeric equilibrium can be quantified by the equilibrium constant, KT, defined as the ratio of the enol concentration to the keto concentration (KT = [Enol]/[Keto]). Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and reliable method for determining this ratio, as the proton transfer is often slow on the NMR timescale, allowing for the distinct signals of both tautomers to be integrated.[3][4]

A study on the synthesis of this compound reported a specific keto-to-enol ratio based on NMR analysis.[5]

CompoundTautomer Ratio (Keto:Enol)Calculated KT ([Enol]/[Keto])MethodReference
This compound60:400.67¹H NMR[5]

This single data point provides a valuable baseline, though it is known that the equilibrium is sensitive to various external factors.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and can be influenced by several factors, including solvent polarity, temperature, and molecular structure.

  • Solvent Effects: The polarity of the solvent plays a crucial role.[6]

    • Nonpolar Solvents (e.g., hexane, CCl₄): These solvents do not compete for hydrogen bonding, thus preserving the intramolecular hydrogen bond that stabilizes the enol tautomer. Consequently, the enol form is favored in nonpolar environments.[7]

    • Polar Aprotic Solvents (e.g., DMSO): These solvents can act as hydrogen bond acceptors, but they do not disrupt the intramolecular hydrogen bond as effectively as protic solvents.[3]

    • Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of both tautomers. This solvation preferentially stabilizes the more polar keto tautomer and disrupts the internal hydrogen bond of the enol, shifting the equilibrium toward the keto form.[7][8]

  • Substituent Effects: Electron-donating or electron-withdrawing groups attached to the dicarbonyl backbone can alter the acidity of the α-proton and the stability of the enol, thereby shifting the equilibrium.[9] For example, electronegative substituents can increase the degree of enolization.[3]

G Factor Influencing Factors Solvent Solvent Polarity Substituent Substituents Temp Temperature Equilibrium Keto-Enol Equilibrium (Position of K_T) Solvent->Equilibrium Polar Increased Polarity (e.g., Protic Solvents) Solvent->Polar High Nonpolar Decreased Polarity (e.g., Aprotic Solvents) Solvent->Nonpolar Low Substituent->Equilibrium Temp->Equilibrium Keto Favors Keto Form Equilibrium->Keto Enol Favors Enol Form Equilibrium->Enol Polar->Keto Nonpolar->Enol

Caption: Factors affecting the position of the keto-enol equilibrium.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from a reported practical synthesis.[5]

  • Step 1: Aldol Condensation

    • Combine n-hexanal and methyl ethyl ketone in an aqueous NaOH solution.

    • Stir the mixture at room temperature for approximately 8 hours.

    • This reaction forms a mixture of threo and erythro isomers of 3-methyl-4-hydroxy-2-nonanone.

  • Step 2: Oxidation

    • The crude product from Step 1 is oxidized using sodium hypochlorite in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (AZADO).

    • The reaction is typically performed at a controlled temperature (e.g., 5 °C).

  • Step 3: Purification via Copper Complex

    • The crude this compound is distilled under reduced pressure.

    • The distillate is dissolved in methanol, and an aqueous solution of copper(II) acetate monohydrate is added to form the grey crystalline solid of copper bis(3-methylnonane-2,4-dionate).

    • The solid complex is filtered, washed, and can be recrystallized from ethanol.

    • The purified complex is then treated with 10% sulfuric acid to decompose the complex and liberate the high-purity β-diketone.

    • A final simple distillation yields this compound with high purity (>99%).[5]

Protocol for Determination of Tautomeric Equilibrium via ¹H NMR

This is a generalized protocol for analyzing the keto-enol equilibrium of a β-dicarbonyl compound.

  • Sample Preparation:

    • Accurately weigh a sample of purified this compound.

    • Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃ for a relatively nonpolar environment, or DMSO-d₆ for a polar aprotic environment) in a clean NMR tube to a final concentration of ~10-20 mg/mL.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key parameters: sufficient relaxation delay (D1) to ensure full relaxation of protons for accurate integration.

  • Spectral Analysis:

    • Peak Assignment:

      • Keto Tautomer: Identify the signal for the methine proton (-CH(CH₃)-), typically a quartet, and the methylene protons of the CH₂ group adjacent to the carbonyl.

      • Enol Tautomer: Identify the signal for the enolic hydroxyl proton (-OH), which is often a broad singlet far downfield (~15-17 ppm) due to strong intramolecular hydrogen bonding. Also, identify the signal for the methyl group attached to the C=C double bond.

    • Integration:

      • Carefully integrate the assigned peaks corresponding to each tautomer. Choose well-resolved peaks that are unique to each form. For instance, integrate the methine proton signal for the keto form and the enolic hydroxyl proton for the enol form.

    • Calculation:

      • Calculate the molar ratio by dividing the integral value of each peak by the number of protons it represents (e.g., divide the methine integral by 1, the enol -OH integral by 1).

      • Determine the percentage of each tautomer: % Keto = [Ratio(Keto) / (Ratio(Keto) + Ratio(Enol))] * 100.

      • Calculate the equilibrium constant: KT = [Enol %] / [Keto %].

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve Sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Acquire ¹H NMR Spectrum p2->a1 d1 Assign Keto & Enol Peaks a1->d1 d2 Integrate Signals d1->d2 d3 Calculate Molar Ratio & K_T d2->d3 Result Equilibrium Data: % Keto, % Enol, K_T d3->Result

Caption: Experimental workflow for NMR-based determination of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound is a clear example of how structural features in β-dicarbonyl compounds lead to a significant population of the enol tautomer at equilibrium. The reported 60:40 keto:enol ratio highlights the substantial stability of the enol form, which is attributed to intramolecular hydrogen bonding and conjugation.[5] While this provides a foundational data point, further research is warranted to systematically explore the influence of a wide range of solvents and temperatures on the tautomeric equilibrium of this specific compound. Such studies would provide a more complete physicochemical profile, benefiting its application in synthetic chemistry and enabling finer control over its use in various formulations for the flavor, pharmaceutical, and agrochemical industries.[1] The experimental protocols detailed herein provide a robust framework for undertaking such future investigations.

References

Navigating the Tautomeric Landscape: A Technical Guide to the Factors Influencing Beta-Diketone Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic equilibrium between the keto and enol tautomers of beta-diketones is a fundamental concept in organic chemistry with profound implications for molecular properties, reactivity, and, critically, biological activity. Understanding and predicting the position of this equilibrium is paramount for professionals in drug discovery and development, where the specific tautomeric form of a molecule can dictate its interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the key factors governing the tautomeric equilibrium of beta-diketones, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid in research and development efforts.

Core Principles of Beta-Diketone Tautomerism

Beta-dicarbonyl compounds exist as an equilibrium mixture of the diketo form and two rapidly interconverting enol forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer.[1][2] However, the precise position of this equilibrium is a delicate balance influenced by a variety of structural and environmental factors.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium constant (KT) for tautomerization is defined as the ratio of the enol form to the keto form (KT = [enol]/[keto]). The following tables summarize quantitative data on the tautomeric equilibrium of various beta-diketones, illustrating the impact of substituents and the solvent environment.

Table 1: Effect of Substituents on the Tautomeric Equilibrium of Beta-Diketones in Chloroform

Beta-DiketoneR1R2R3% EnolKT
AcetylacetoneCH3HCH381.44.35
3-MethylacetylacetoneCH3CH3CH3330.49
3-ChloroacetylacetoneCH3ClCH39732.3
TrifluoroacetylacetoneCF3HCH39732.3
HexafluoroacetylacetoneCF3HCF3100>99
DibenzoylmethanePhHPh>95>19

Data compiled from various sources. The R1, R2, and R3 positions refer to the substituents on the beta-dicarbonyl backbone.

Table 2: Effect of Solvent on the Tautomeric Equilibrium of Acetylacetone (2,4-Pentanedione)

SolventDielectric Constant (ε)% EnolKT
Gas Phase19211.5
n-Hexane1.889732.3
Carbon Tetrachloride2.249519.0
Benzene2.279624.0
Chloroform4.8181.44.35
Acetone20.7742.85
Dimethyl Sulfoxide (DMSO)46.7621.63
Methanol32.7692.23
Water80.1150.18

Data compiled from various sources, including studies on solvent effects on the tautomeric equilibrium of 2,4-pentanedione.[3][4]

Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is dictated by a complex interplay of several factors, which can be leveraged to favor a desired tautomer.

Substituent Effects

The electronic and steric nature of substituents on the beta-diketone skeleton significantly impacts the tautomeric equilibrium.

  • Electron-withdrawing groups (e.g., -CF3, -Cl) at the R1 or R3 positions increase the acidity of the alpha-protons, thereby stabilizing the enol form through a stronger intramolecular hydrogen bond and inductive effects.[5]

  • Electron-donating groups at the R1 or R3 positions generally favor the keto form.

  • Bulky substituents at the R2 (alpha) position can sterically hinder the formation of the planar enol ring, shifting the equilibrium towards the keto form.[6] Conversely, bulky substituents at the R1 and R3 positions can favor the enol form by increasing steric strain in the keto tautomer.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.[3][4]

  • Non-polar solvents (e.g., hexane, benzene) do not effectively solvate the polar keto form, thus favoring the internally hydrogen-bonded and less polar enol tautomer.[3]

  • Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[3]

  • Polar protic solvents (e.g., water, methanol) are strong hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the keto form, significantly stabilizing it and shifting the equilibrium in its favor.[3][4]

Intramolecular Hydrogen Bonding

The formation of a strong, resonance-assisted intramolecular hydrogen bond in the enol form is a primary driving force for enolization. This creates a stable six-membered ring-like structure. The strength of this hydrogen bond is influenced by the electronic nature of the substituents.

Temperature Effects

Temperature can influence the tautomeric equilibrium. While the specific effect depends on the thermodynamics of the particular system, in many cases, an increase in temperature can favor the keto form. This is because the intramolecular hydrogen bond of the enol contributes to a more ordered state (lower entropy). As the temperature increases, the entropic contribution to the Gibbs free energy becomes more significant, favoring the less ordered keto form.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of keto-enol tautomerism is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy Protocol

Principle: The keto and enol tautomers are distinct chemical species that are in slow exchange on the NMR timescale. This results in separate sets of signals for each tautomer in the 1H NMR spectrum. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[2][7][8]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the beta-diketone in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6) to a known concentration (typically 10-50 mM).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the temperature is controlled and recorded.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum. This requires a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, typically 5 times the longest T1 value.

  • Spectral Analysis:

    • Identify the characteristic signals for the keto and enol forms.

      • Keto form: Look for the signal of the α-CH2 protons (typically δ 3.0-4.0 ppm) and the terminal R-group protons.

      • Enol form: Identify the vinylic =CH- proton signal (typically δ 5.0-6.0 ppm) and the enolic -OH proton (can be broad and variable, often δ 12-16 ppm). The signals for the terminal R-groups will also have distinct chemical shifts from the keto form.

  • Quantification:

    • Carefully integrate the signals corresponding to a specific group of protons in both the keto and enol forms. For example, integrate the α-CH2 signal of the keto form and the =CH- signal of the enol form.

    • Calculate the mole fraction of each tautomer. Remember to account for the number of protons giving rise to each signal (e.g., the α-CH2 signal represents two protons, while the =CH- signal represents one).

    • The equilibrium constant, KT, is calculated as the ratio of the integrated area of the enol signal to the integrated area of the keto signal (adjusted for the number of protons).

UV-Vis Spectroscopy Protocol

Principle: The keto and enol tautomers often possess distinct electronic absorption spectra due to differences in their chromophores. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form. The equilibrium constant can be determined by analyzing the absorbance of a solution at a wavelength where the enol form has a strong and distinct absorption.[9][10]

Methodology:

  • Sample Preparation: Prepare a series of solutions of the beta-diketone in the solvent of interest at a known, low concentration (typically in the micromolar range to adhere to the Beer-Lambert law).

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the solution over an appropriate wavelength range.

  • Determination of Molar Absorptivity (ε):

    • The molar absorptivity of the pure enol form (εenol) at the analytical wavelength is required. This can be determined in a non-polar solvent where the equilibrium lies almost completely towards the enol form (e.g., hexane).

  • Calculation of Equilibrium Constant:

    • The observed absorbance (A) of the solution at the analytical wavelength is due to the enol form.

    • The concentration of the enol form can be calculated using the Beer-Lambert law: [enol] = A / (εenol * l), where l is the path length of the cuvette.

    • The concentration of the keto form is then: [keto] = [Total concentration] - [enol].

    • The equilibrium constant is calculated as KT = [enol] / [keto].

Visualizing the Interplay of Factors and Experimental Workflow

To further clarify the relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Factors_Affecting_Equilibrium cluster_Substituents Substituent Effects cluster_Solvent Solvent Effects cluster_Other Other Factors EWG Electron-Withdrawing Groups (R1, R3) Enol_Favored Favors Enol EWG->Enol_Favored EDG Electron-Donating Groups (R1, R3) Keto_Favored Favors Keto EDG->Keto_Favored Bulky_R2 Bulky Groups (R2) Bulky_R2->Keto_Favored NonPolar Non-Polar NonPolar->Enol_Favored PolarAprotic Polar Aprotic PolarAprotic->Keto_Favored PolarProtic Polar Protic PolarProtic->Keto_Favored H_Bonding Intramolecular H-Bonding H_Bonding->Enol_Favored Temp Temperature Temp->Keto_Favored (Often) Equilibrium Keto-Enol Equilibrium Enol_Favored->Equilibrium Keto_Favored->Equilibrium

Caption: Interplay of factors governing the keto-enol equilibrium of beta-diketones.

Experimental_Workflow cluster_NMR 1H NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy NMR_Prep Sample Preparation (Deuterated Solvent) NMR_Acq Data Acquisition (Quantitative Parameters) NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis (Signal Identification & Integration) NMR_Acq->NMR_Analysis NMR_Calc Calculate KT NMR_Analysis->NMR_Calc Conclusion Determine Tautomeric Equilibrium NMR_Calc->Conclusion UV_Prep Sample Preparation (Dilute Solutions) UV_Acq Data Acquisition (Absorbance Spectrum) UV_Prep->UV_Acq UV_Analysis Determine ε_enol (in Non-Polar Solvent) UV_Acq->UV_Analysis UV_Calc Calculate [enol] & [keto] UV_Analysis->UV_Calc UV_Result Calculate KT UV_Calc->UV_Result UV_Result->Conclusion Start Select Beta-Diketone and Solvents Start->NMR_Prep Start->UV_Prep

Caption: General experimental workflow for determining tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of beta-diketones is a multifaceted phenomenon governed by a delicate balance of intramolecular and intermolecular forces. For researchers in drug development, a thorough understanding of how to manipulate and predict this equilibrium is a powerful tool in the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. By carefully considering the effects of substituents, solvent, and temperature, and by employing robust analytical techniques such as NMR and UV-Vis spectroscopy, scientists can gain critical insights into the behavior of beta-diketone-containing compounds, ultimately facilitating the development of more effective and targeted therapeutics.

References

Olfactory Threshold and Signaling Pathway of 3-Methylnonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone that contributes to the aroma profile of various food products, including tea and soybean oil.[1] Its characteristic scent is described as fruity, caramel-like, and reminiscent of straw.[2][3] Understanding the olfactory threshold of this compound is crucial for the flavor and fragrance industry in product development and quality control. Furthermore, elucidating its interaction with olfactory receptors provides valuable insights for researchers in sensory science and drug development professionals exploring chemosensory pathways. This technical guide provides an in-depth overview of the olfactory threshold of this compound, the experimental protocols for its determination, and the underlying signaling pathways of olfaction.

Olfactory Threshold of this compound

The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For this compound, a notably low odor threshold has been reported, indicating its high potency as an aroma compound.

Quantitative Olfactory Threshold Data

The following table summarizes the reported olfactory threshold values for this compound in air.

MatrixThreshold ValueMethodReference
Air0.01 ng/LNot SpecifiedGuth and Grosch (1989)[4]
Air0.000007 - 0.000014 mg/m³Not Specified(ChemicalBook)[1]

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process that relies on sensory panels and specialized analytical techniques. Gas Chromatography-Olfactometry (GC-O) is a primary method used for this purpose.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. In a typical GC-O setup, a sample containing volatile compounds is injected into the gas chromatograph. The compounds are separated based on their physicochemical properties and then eluted from the column. The effluent is split, with one portion going to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of the eluting compounds.

Several GC-O techniques are employed to determine odor thresholds:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the serial dilution of a sample extract. Each dilution is analyzed by GC-O, and the panelist identifies the compounds that can still be smelled. The highest dilution at which an odor is still detected corresponds to the flavor dilution (FD) factor, which is proportional to the odor activity of the compound.

  • CharmAnalysis™ (Combined Hedonic Aroma Response Measurement): Similar to AEDA, CharmAnalysis™ also uses serial dilutions. The panelist indicates the presence and duration of an odor, and the data is compiled to create a "charm" chromatogram that represents the odor intensity of each compound.

  • Detection Frequency Method: In this approach, a panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. The detection frequency is then plotted against the retention time to create an olfactogram.

A general workflow for determining the olfactory threshold using GC-O is depicted below.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Containing this compound Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction Concentration Concentration/Dilution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID_MS Instrumental Detector (FID/MS) Effluent_Splitting->FID_MS Sniffing_Port Sniffing Port Effluent_Splitting->Sniffing_Port Data_Integration Data Integration & Olfactogram Generation FID_MS->Data_Integration Panelist_Response Panelist Response (Detection, Description) Sniffing_Port->Panelist_Response Panelist_Response->Data_Integration Threshold_Calculation Threshold Calculation Data_Integration->Threshold_Calculation

A generalized workflow for olfactory threshold determination using Gas Chromatography-Olfactometry (GC-O).

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs).

While the specific olfactory receptor that binds to this compound has not been definitively identified, research has shown that various ketones can activate specific ORs. For instance, the human olfactory receptor OR1A1 has been identified as a potential receptor for some ketone compounds. The binding of an odorant to an OR initiates a signal transduction cascade.

The general mechanism of olfactory signal transduction is as follows:

  • Odorant Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor on the membrane of an olfactory sensory neuron.

  • G-protein Activation: This binding causes a conformational change in the receptor, which in turn activates a G-protein (specifically Gαolf).

  • Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of positive ions (Na+ and Ca2+) through the CNG channels depolarizes the neuron. This depolarization, if it reaches a certain threshold, triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

The following diagram illustrates the canonical olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space cluster_output Neural Signal Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG_Channel CNG Ion Channel Ions_In Na+, Ca2+ Influx CNG_Channel->Ions_In ATP ATP ATP->AC cAMP->CNG_Channel Opening Depolarization Depolarization Ions_In->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

The canonical olfactory signal transduction cascade initiated by odorant binding.

Conclusion

This compound is a potent aroma compound with a very low olfactory threshold. Its detection is mediated by a complex and sensitive signaling pathway involving G-protein coupled olfactory receptors. While the precise receptor and the exact experimental conditions for the reported threshold values require further investigation, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in the field of olfaction and flavor science. Future research should focus on identifying the specific olfactory receptors for beta-diketones and standardizing the methodologies for olfactory threshold determination to ensure better comparability of data across different studies.

References

Methodological & Application

Application Note: Analysis of 3-Methylnonane-2,4-dione in Food Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Methylnonane-2,4-dione is a significant flavor compound found in a variety of food products, contributing to their characteristic aroma profiles.[1][2] It is recognized for its straw-like and fruity flavor and has been identified in beverages such as green tea and aged red wines.[3] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound in diverse food matrices. The protocols provided herein are intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

This compound is a beta-diketone that plays a crucial role in the sensory perception of various foods and beverages.[1] It has been identified as a key aroma compound in products like tea and is also considered a marker for oxidation in aged red wines.[1][3] The monitoring of this compound is essential for quality control and product development in the food industry. This note provides detailed protocols for sample preparation and GC-MS analysis to accurately determine the concentration of this compound.

Experimental Protocols

Two primary methods for the extraction of this compound from food matrices are presented: Headspace Solid-Phase Microextraction (HS-SPME) for general volatile analysis and Liquid-Liquid Extraction (LLE) for a more targeted approach, particularly in liquid matrices.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds in a wide range of food matrices, including beverages and solid foods.

1. Sample Preparation:

  • Liquid Samples (e.g., Wine, Tea): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial. Add 1-2 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

  • Solid Samples (e.g., Tea Leaves, Coffee Beans): Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial. Add a small amount of deionized water (e.g., 5 mL) to create a slurry. Add 1-2 g of NaCl.

  • Internal Standard: Add an appropriate internal standard (e.g., 2-octanol or a deuterated analog of the analyte) to all samples and calibration standards.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.

3. GC-MS Parameters:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a DB-WAX.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.
    • Ramp: Increase to 180°C at a rate of 5°C/min.
    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: m/z 40-350.
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS (for Wine)

This protocol is specifically adapted from a method for the quantification of this compound in red wine.

1. Sample Preparation:

  • Pipette 10 mL of wine into a 50 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Parameters:

  • Injection: Inject 1 µL of the extract into the GC inlet in splitless mode.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.
    • Ramp: Increase to 250°C at a rate of 4°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Chemical Ionization (CI) with methanol as the reagent gas can be used for enhanced sensitivity.
    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 171, 127, 99, 71) and the internal standard.

Data Presentation

The following table summarizes the reported concentrations of this compound in a food matrix.

Food MatrixConcentration RangeMethod of AnalysisReference
Oxidized Red WineUp to 340 ng/LGC-MS (CI)[4]
Non-oxidized Red WineLower concentrations, often below the perception threshold of 62 ng/LGC-MS (CI)[4]

This compound has also been identified in the following food products, although specific quantitative data was not available in the cited literature:

  • Green Tea[3]

  • Black Tea[2]

  • Dried Parsley[2]

  • Dried Spinach[2]

  • Soybean Oil[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical protocols described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Food Sample (e.g., Wine, Tea) add_is Add Internal Standard sample->add_is extraction Extraction add_is->extraction hs_spme HS-SPME extraction->hs_spme for Volatiles lle Liquid-Liquid Extraction extraction->lle for Liquids extract Final Extract hs_spme->extract lle->extract gc_ms GC-MS System extract->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification peak_id->quant report Report quant->report

Caption: General workflow for GC-MS analysis of this compound.

HS_SPME_Protocol start Start: Sample Vialing add_salt Add NaCl start->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibrate Equilibrate & Heat (e.g., 50°C, 20 min) seal_vial->equilibrate extract Expose SPME Fiber (e.g., 40 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb gc_ms_analysis GC-MS Analysis desorb->gc_ms_analysis end End: Data Analysis gc_ms_analysis->end

Caption: HS-SPME experimental protocol workflow.

Conclusion

The GC-MS methods outlined in this application note provide a reliable framework for the analysis of this compound in various food matrices. The choice between HS-SPME and LLE will depend on the specific food matrix and the analytical objectives. These protocols can be valuable tools for quality assurance, flavor research, and the development of new food products. Further research is warranted to establish a broader database of quantitative values for this compound across a wider range of foodstuffs.

References

Quantification of 3-Methylnonane-2,4-dione by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a beta-diketone that has been identified as a flavor compound in various foods and beverages, including tea and red wine.[1][2] Its chemical formula is C₁₀H₁₈O₂ with a molecular weight of approximately 170.25 g/mol .[3] Beyond its role in food chemistry, the analysis of volatile and semi-volatile organic compounds like this compound is of growing interest in biomedical research for their potential as biomarkers in various physiological and pathological states. This document provides detailed application notes and protocols for the quantification of this compound using mass spectrometry, catering to the needs of researchers in academia and the pharmaceutical industry.

Application Notes

Analytical Approaches

The quantification of this compound can be effectively achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS: This is a well-established method for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, GC-MS offers excellent separation and sensitivity. Chemical Ionization (CI) can be a suitable alternative to Electron Ionization (EI) to reduce fragmentation and enhance the molecular ion signal, which is beneficial for quantification.

  • LC-MS/MS: This technique provides high selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. LC-MS/MS is well-suited for complex biological matrices as it minimizes interferences. A key challenge is the development of a robust chromatographic method and the identification of optimal MRM transitions.

Sample Preparation

Effective sample preparation is crucial for accurate and precise quantification, especially in complex matrices such as plasma, serum, or tissue homogenates. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

  • Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent. Solvents like hexane, ethyl acetate, or a mixture thereof can be effective for extracting the relatively nonpolar this compound.

  • Solid-Phase Extraction (SPE): SPE offers a more selective extraction and can provide cleaner extracts compared to LLE. Reversed-phase SPE cartridges (e.g., C18) are suitable for retaining this compound from aqueous matrices, which can then be eluted with an organic solvent.

  • Protein Precipitation (PPT): For plasma or serum samples, PPT with a cold organic solvent like acetonitrile or methanol is a rapid method to remove proteins prior to analysis. The supernatant can then be further processed or directly injected into the LC-MS/MS system.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from human plasma using LC-MS/MS.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

4. MRM Transitions: Since experimentally determined MRM transitions for this compound are not readily available in the literature, a strategy for their determination is proposed. The protonated molecule [M+H]⁺ (m/z 171.1) would be the precursor ion. Product ions would be identified by infusing a standard solution of the analyte and performing a product ion scan. Likely product ions would result from the cleavage of the alkyl chain and the diketone moiety.

Table 1: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound171.1To be determinedTo be optimized100
This compound-d3 (IS)174.1To be determinedTo be optimized100

5. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Protocol 2: Quantification of this compound in Food Matrix (e.g., Tea) by GC-MS

This protocol describes a method for the extraction and quantification of this compound from a tea sample using GC-MS.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., 2,6-dimethyl-3-heptanone)

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Tea sample

  • Centrifuge tubes

  • GC vials

2. Sample Preparation (Solvent Extraction):

  • Weigh 1 gram of the ground tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of DCM and 10 µL of the internal standard working solution (e.g., 10 µg/mL in DCM).

  • Vortex for 5 minutes.

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the DCM layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Chemical Ionization (CI) with methane as reagent gas or Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. SIM Ions:

Table 2: Selected Ions for GC-MS Quantification

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundTo be determinedTo be determinedTo be determined
2,6-dimethyl-3-heptanone (IS)8557113

Note: The quantifier and qualifier ions for this compound should be determined from the mass spectrum of a pure standard. For EI, characteristic fragments would be expected from alpha-cleavages around the carbonyl groups.

Data Presentation

Table 3: Summary of Quantitative Data from a Hypothetical Plasma Analysis

Sample IDAnalyte Concentration (ng/mL)%CV (n=3)
Control PlasmaNot Detected-
Spiked Plasma - Low QC (5 ng/mL)4.85.2
Spiked Plasma - Mid QC (50 ng/mL)51.23.8
Spiked Plasma - High QC (200 ng/mL)195.74.1
Test Sample 115.36.5
Test Sample 288.94.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Tea) add_is Add Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction centrifuge Centrifugation/ Cleanup extraction->centrifuge extract Final Extract centrifuge->extract lc_ms LC-MS/MS or GC-MS extract->lc_ms data_acq Data Acquisition (MRM or SIM) lc_ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report quantification->report biomarker_validation_pathway cluster_discovery Discovery Phase cluster_validation Validation Phase untargeted Untargeted Metabolomics (e.g., GC-TOF MS, LC-QTOF MS) feature_id Feature Identification (Potential Biomarker) untargeted->feature_id compound_x This compound feature_id->compound_x Hypothesized targeted_assay Targeted Assay Development (LC-MS/MS - MRM) compound_x->targeted_assay large_cohort Analysis in Large Patient Cohort targeted_assay->large_cohort statistical_analysis Statistical Analysis large_cohort->statistical_analysis clinical_utility Assessment of Clinical Utility statistical_analysis->clinical_utility

References

Application Notes and Protocols for the Analysis of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a volatile organic compound that contributes to the flavor and aroma profile of various food products, including soybean oil, green tea, and red wine.[1][2][3] Accurate and reliable quantification of this β-diketone is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and product development. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to provide high sensitivity, accuracy, and reproducibility.

Analytical Approaches

The analysis of this compound typically involves an extraction step to isolate the analyte from the sample matrix, followed by separation and detection using GC-MS. The most common extraction techniques are Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME). The choice of method often depends on the sample matrix and the desired sensitivity. While derivatization can be employed to enhance the volatility and thermal stability of some ketones for GC analysis, for this compound, direct analysis without derivatization has been successfully demonstrated, particularly with sensitive mass spectrometry detection.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described in this document.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) Liquid-Liquid Extraction GC/MS-CIRed Wine4.3 ng/L[2]
Linear Range Liquid-Liquid Extraction GC/MS-CIRed Wine10-300 ng/L[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

This protocol is adapted from methodologies used for the analysis of volatile compounds in wine and is suitable for the extraction of this compound from various liquid matrices.[2]

Materials:

  • Sample (e.g., wine, tea infusion)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Glass vials

  • Nitrogen gas supply

  • Micropipettes

Procedure:

  • Place 50 mL of the liquid sample into a 250 mL separatory funnel.

  • Add 25 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a clean, dry flask.

  • Repeat the extraction of the aqueous layer with a fresh 25 mL portion of dichloromethane.

  • Combine the two organic extracts.

  • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Gently concentrate the extract to a final volume of approximately 1 mL under a stream of nitrogen gas.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Liquid Samples

This protocol is based on methods developed for the analysis of volatile compounds in tea and is applicable to a wide range of sample types.[4]

Materials:

  • Sample (e.g., tea leaves, food homogenate)

  • Ultrapure water

  • 20 mL headspace vials with PTFE-faced septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME holder

  • Heater/stirrer or water bath

Procedure:

  • Weigh 1.0 g of the solid sample (e.g., ground tea leaves) into a 20 mL headspace vial. For liquid samples, pipette 10 mL into the vial.

  • Add 10 mL of 80 °C ultrapure water to the vial containing the solid sample.

  • Immediately seal the vial with the cap and septum.

  • Place the vial in a water bath or on a heater/stirrer set to 80°C and allow it to equilibrate for 20 minutes.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Maintain the vial at 80°C and allow the extraction to proceed for 40 minutes with agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

  • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are a general guideline and may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 7000D MS)[4]

GC Conditions:

  • Column: DB-35MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column.[4]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 90°C, hold for 3 minutes

    • Ramp 2: 3°C/min to 150°C, hold for 5 minutes

    • Ramp 3: 5°C/min to 250°C, hold for 5 minutes[4]

MS Conditions:

  • Ion Source: Electron Ionization (EI) or Chemical Ionization (CI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV (for EI)

  • Mass Range: m/z 35-350

  • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound in EI mode include m/z 57, 71, 85, 99, 114, and 170.

Signaling Pathways and Experimental Workflows

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction cluster_analysis Analysis Sample Liquid Sample (50 mL) Solvent Add Dichloromethane (25 mL) Sample->Solvent Shake Shake & Vent Solvent->Shake Separate Separate Layers Shake->Separate ReExtract Re-extract Aqueous Layer Separate->ReExtract Combine Combine Organic Extracts ReExtract->Combine Dry Dry with Na₂SO₄ Combine->Dry Concentrate Concentrate under N₂ Dry->Concentrate FinalExtract Final Extract (1 mL) Concentrate->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS

Figure 1. Workflow for Liquid-Liquid Extraction of this compound.

SPME_Workflow cluster_sample_prep Headspace Solid-Phase Microextraction cluster_analysis Analysis Sample Sample (1g or 10mL) in Vial Water Add Hot Water (80°C) Sample->Water Equilibrate Equilibrate at 80°C Water->Equilibrate ExposeFiber Expose SPME Fiber Equilibrate->ExposeFiber Extract Extract at 80°C ExposeFiber->Extract Retract Retract Fiber Extract->Retract GCMS GC-MS Analysis (Thermal Desorption) Retract->GCMS

Figure 2. Workflow for HS-SPME of this compound.

Derivatization (Optional)

For certain applications, derivatization of ketones to their oximes can improve chromatographic peak shape and detection sensitivity, especially when using an electron capture detector (ECD). A common derivatizing agent for carbonyl compounds is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[5]

Brief Protocol for Derivatization:

  • To the concentrated extract from LLE, add a solution of PFBHA in a suitable solvent (e.g., pyridine).

  • Heat the mixture at 60-80°C for 30-60 minutes.

  • After cooling, the derivatized sample can be directly injected into the GC-MS.

It is important to note that derivatization adds an extra step to the sample preparation process and may introduce variability. For this compound analysis by modern, sensitive GC-MS systems, derivatization is often not necessary.[2]

Conclusion

The protocols outlined in this document provide robust and reliable methods for the sample preparation and analysis of this compound in a variety of matrices. The choice between Liquid-Liquid Extraction and Headspace Solid-Phase Microextraction will depend on the specific application, sample type, and available instrumentation. By following these detailed procedures, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this important flavor compound.

References

Application Notes and Protocols: Synthesis of 3-Methylnonane-2,4-dione via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-methylnonane-2,4-dione, a valuable β-diketone intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The synthesis is achieved through a mixed Claisen condensation of 2-butanone and ethyl hexanoate. This method offers a direct route to the target compound. The protocol includes reaction setup, execution, workup, and purification, along with the characterization data of the final product.

Introduction

β-Diketones are a class of organic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules and heterocyclic compounds.[2] this compound, in particular, is a versatile intermediate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or, in a mixed condensation, between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base to yield a β-keto ester or a β-diketone.[3] This application note details the synthesis of this compound via the mixed Claisen condensation of 2-butanone and ethyl hexanoate using sodium ethoxide as the base.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to yellowish liquid
Density 0.92 g/cm³[4]
Refractive Index (n20/D) 1.448 - 1.454[4]
Boiling Point 235-236 °C @ 760 mmHg
¹H NMR (CDCl₃, δ) (enol form) 16.0 (s, 1H, enolic OH), 2.3 (t, 2H), 2.1 (s, 3H), 1.8 (s, 3H), 1.5 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, δ) (enol form) 199.5, 192.1, 100.2, 35.8, 31.5, 26.2, 22.5, 19.8, 14.0, 12.1
IR (neat, cm⁻¹) 2958 (C-H), 1725 (C=O, keto), 1610 (C=O, enol), 1540 (C=C, enol)

Note: NMR and IR data are representative for β-diketones and may show slight variations based on the keto-enol tautomeric equilibrium.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of the mixed Claisen condensation.

Materials:

  • 2-Butanone (MEK)

  • Ethyl hexanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen is charged with sodium ethoxide (1.1 eq) and 50 mL of anhydrous THF.

  • Addition of Ketone: The mixture is cooled to 0 °C in an ice bath. 2-Butanone (1.0 eq) dissolved in 20 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Addition of Ester: Ethyl hexanoate (1.0 eq) dissolved in 20 mL of anhydrous THF is then added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 1M HCl until the solution is acidic (pH ~5-6). The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification via Copper Complex:

    • The crude product is dissolved in a minimal amount of hot ethanol.

    • A saturated aqueous solution of copper(II) acetate monohydrate is added dropwise with stirring. A green-blue precipitate of the copper(II) bis(3-methylnonane-2,4-dionato) complex will form.

    • The precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and then air-dried.

    • The dried copper complex is suspended in dichloromethane, and the mixture is treated with 1M HCl with vigorous stirring until the solid dissolves and the organic layer becomes colorless.

    • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the purified this compound.

Visualizations

Reaction Mechanism

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Butanone 2-Butanone Ethyl Hexanoate Ethyl Hexanoate Tetrahedral Intermediate Tetrahedral Intermediate Enolate Enolate of 2-Butanone Enolate->Tetrahedral Intermediate 2. Nucleophilic Attack Product This compound Tetrahedral Intermediate->Product 3. Elimination of Ethoxide Base Base Experimental_Workflow A Reaction Setup: - 3-neck flask with NaOEt in THF - Inert atmosphere B Enolate Formation: - Cool to 0°C - Add 2-butanone dropwise - Stir for 1h A->B C Condensation: - Add ethyl hexanoate dropwise at 0°C - Warm to RT and reflux for 4-6h B->C D Workup: - Quench with 1M HCl - Extract with Ethyl Acetate C->D E Purification: - Form Copper(II) complex - Decompose complex with acid D->E F Characterization: - NMR, IR, etc. E->F G Final Product: This compound F->G

References

Application Notes and Protocols: Synthesis of 3-Methylnonane-2,4-dione via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylnonane-2,4-dione is a significant flavor and fragrance compound, noted for its intense straw-like and fruity aroma.[1][2][3] It has been identified as a key odorant in various natural products, including reverted soybean oil, green and black tea, and certain herbs.[2][3][4] Its low odor threshold makes it a potent component in the flavor and fragrance industry.[2][3] This document outlines a practical and efficient two-step synthesis route to this compound, commencing with a base-catalyzed aldol condensation of n-hexanal and methyl ethyl ketone, followed by an oxidation of the resulting β-hydroxyketone intermediate.[1][2][3] This method is designed to be scalable and cost-effective for research and development purposes.[3]

Reaction Scheme

The synthesis proceeds in two main stages:

  • Aldol Condensation: n-Hexanal reacts with methyl ethyl ketone in the presence of a base catalyst (Sodium Hydroxide) to form the intermediate, 3-methyl-4-hydroxy-2-nonanone.

  • Oxidation: The intermediate β-hydroxyketone is then oxidized using sodium hypochlorite in the presence of a catalyst to yield the final product, this compound.

A subsequent purification step involving the formation and decomposition of a copper complex is employed to achieve high purity.[1][2][3]

Experimental Protocols

Part 1: Aldol Condensation of n-Hexanal and Methyl Ethyl Ketone

This protocol describes the formation of 3-methyl-4-hydroxy-2-nonanone.

Materials:

  • n-Hexanal

  • Methyl ethyl ketone

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • The aldol condensation is carried out in an aqueous sodium hydroxide solution.[2][3]

  • The reaction is conducted at room temperature for a duration of 8 hours.[2][3]

  • This process yields a mixture of threo and erythro isomers of 3-methyl-4-hydroxy-2-nonanone.[2][3]

Part 2: Oxidation of 3-Methyl-4-hydroxy-2-nonanone

This protocol details the conversion of the β-hydroxyketone intermediate to this compound.

Materials:

  • 3-Methyl-4-hydroxy-2-nonanone (from Part 1)

  • Dichloromethane

  • 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (Catalyst)

  • Sodium bicarbonate

  • Potassium bromide

  • Sodium hypochlorite solution (2 mol/L)

  • Sodium sulfite

Procedure:

  • Dissolve sodium bicarbonate (11.7 g, 0.14 mol) and potassium bromide (6.91 g, 58 mmol) in water (135 mL).[2]

  • In a separate flask, dissolve 3-methyl-4-hydroxy-2-nonanone (100 g, 0.581 mol) in dichloromethane (500 mL).[2]

  • Add the dichloromethane solution of the β-hydroxyketone and 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (24.1 g, 87 mmol) to the aqueous solution at 5 °C.[2]

  • Add the sodium hypochlorite solution (2 mol/L; 864 mL, 1.74 mol) dropwise to the mixture at 5 °C over a period of 1.5 hours.[2]

  • Stir the reaction mixture for an additional 30 minutes at 5 °C.[2]

  • To quench the reaction, add sodium sulfite (11 g, 87 mmol).[2]

  • Separate the organic layer and wash it with water.[2]

  • Concentrate the organic solvent under vacuum.[2]

  • Distill the residue under reduced pressure to obtain this compound.[2][3]

Part 3: Purification via Copper Complex Formation

For obtaining high-purity this compound, a purification step involving a copper complex is recommended.

Materials:

  • Crude this compound

  • Methanol

  • Copper(II) acetate monohydrate

  • Toluene

  • 10% Sulfuric acid solution

Procedure:

  • Dissolve the distilled this compound in methanol.[2]

  • Add a solution of copper(II) acetate monohydrate dissolved in water at 60 °C.[2]

  • Cool the mixture to room temperature, which will result in the precipitation of a gray crystalline solid of copper bis(3-methylnonane-2,4-dionate).[2]

  • Filter the solid and wash it with water and then n-heptane.[2]

  • Suspend the crystalline solid in toluene.[3]

  • Add 10% sulfuric acid solution dropwise at room temperature to decompose the complex.[3]

  • Separate the organic layer, wash it with water, and remove the solvent under vacuum.[3]

  • Distill the residue under reduced pressure to yield highly pure this compound.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepProductConversion/YieldPurityNotes
Aldol Condensation3-Methyl-4-hydroxy-2-nonanone95% conversion (based on n-hexanal), 79% selectivityNot specifiedReaction conditions: aqueous NaOH, room temperature, 8 hours.[2][3]
OxidationThis compound85% isolated yield96% by GC-
PurificationThis compound87% yield from the complex99% by GCThe final product is a mixture of keto/enol tautomers (60:40 ratio by NMR).[2][3]
Overall This compound 59% 99% -

Reaction Pathway Diagram

Aldol_Condensation_to_3_Methylnonane_2_4_dione n_Hexanal n-Hexanal Intermediate 3-Methyl-4-hydroxy-2-nonanone n_Hexanal->Intermediate MEK Methyl Ethyl Ketone MEK->Intermediate Final_Product This compound Intermediate->Final_Product NaOH NaOH (aq) NaOH->Intermediate Aldol Condensation Oxidizing_Agent Sodium Hypochlorite, Catalyst Oxidizing_Agent->Final_Product Oxidation

Caption: Synthetic route to this compound.

References

Application Note and Protocol: Chiral Separation of 3-Methylnonane-2,4-dione Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylnonane-2,4-dione is a β-diketone that possesses a chiral center at the C3 position, and it is known for its straw-like and fruity flavor.[1][2] The enantiomers of chiral compounds often exhibit different biological activities, making their separation and analysis crucial in fields such as flavor chemistry, pharmacology, and drug development. This document provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Data Presentation

Table 1: Proposed HPLC Method Parameters for Chiral Separation of this compound

ParameterCondition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase

Table 2: Proposed GC Method Parameters for Chiral Separation of this compound

ParameterCondition
Column Rt-βDEXse™ (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Injection Volume 1 µL (split ratio 50:1)
Sample Preparation 1 mg/mL in n-Hexane

Experimental Protocols

Chiral HPLC Separation Protocol

This protocol outlines the steps for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase. Polysaccharide-based columns are widely used for their broad applicability in resolving enantiomers.[3][4]

1. Materials and Reagents:

  • Racemic this compound

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • HPLC system with UV detector

  • Chiralpak® IA column or equivalent

2. Instrument Setup:

  • Install the Chiralpak® IA column in the HPLC system.

  • Equilibrate the column with the mobile phase (n-Hexane / Isopropanol 95:5) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 254 nm.

  • Maintain the column temperature at 25°C.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Inject 10 µL of the prepared sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and determine the retention times for each enantiomer.

5. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.

Chiral GC Separation Protocol

This protocol describes the enantioselective separation of this compound using a cyclodextrin-based chiral capillary column. Chiral GC is a powerful technique for the analysis of volatile chiral compounds.[5][6]

1. Materials and Reagents:

  • Racemic this compound

  • n-Hexane (GC grade)

  • Gas Chromatograph with FID

  • Rt-βDEXse™ chiral capillary column or equivalent

2. Instrument Setup:

  • Install the Rt-βDEXse™ column in the GC.

  • Set the carrier gas (Helium) flow rate.

  • Set the inlet and detector temperatures to 250°C.

  • Program the oven temperature as follows: initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C and hold for 5 minutes.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in n-Hexane.

4. Chromatographic Analysis:

  • Inject 1 µL of the prepared sample with a split ratio of 50:1.

  • Start the GC run and acquire the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers and determine their retention times.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation efficiency.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (n-Hexane:Isopropanol 95:5) B Prepare Sample (1 mg/mL in mobile phase) A->B C Filter Sample B->C D Equilibrate Chiralpak IA Column C->D E Inject Sample (10 µL) D->E F Isocratic Elution (1.0 mL/min, 25°C) E->F G UV Detection (254 nm) F->G H Record Chromatogram G->H I Determine Retention Times H->I J Calculate Resolution (Rs) I->J

Caption: Workflow for Chiral HPLC Separation.

Chiral_GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis A_gc Prepare Sample (1 mg/mL in n-Hexane) C_gc Inject Sample (1 µL) A_gc->C_gc B_gc Set GC Parameters B_gc->C_gc D_gc Temperature Programmed Separation C_gc->D_gc E_gc FID Detection D_gc->E_gc F_gc Record Chromatogram E_gc->F_gc G_gc Determine Retention Times F_gc->G_gc H_gc Calculate Separation Factor (α) and Resolution (Rs) G_gc->H_gc

Caption: Workflow for Chiral GC Separation.

References

Application of 3-Methylnonane-2,4-dione in Flavor Reconstitution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione is a volatile organic compound that plays a significant role in the flavor profiles of a variety of food products. It is particularly noted for its contribution to the characteristic aromas of teas, cooked meats, and certain dairy products, as well as its involvement in the flavor reversion of soybean oil.[1] Its sensory attributes are complex, often described as having hay-like, green, fruity, caramellic, and burnt notes.[1][2] Understanding the application of this diketone in flavor reconstitution is crucial for food scientists aiming to create or enhance specific flavor profiles, for researchers studying the chemical basis of taste and smell, and for professionals in drug development who may use flavor-masking or enhancement techniques.

These application notes provide a comprehensive overview of this compound, including its chemical properties, sensory data, and detailed protocols for its application in flavor reconstitution, sensory evaluation, and instrumental analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor systems.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3][4]
CAS Number 113486-29-6[3][4]
Appearance Colorless to yellowish liquid[4]
Odor Profile Fruity, hay-like, caramellic, burnt
Boiling Point 235-236 °C at 760 mmHg[4]
Solubility Soluble in hexane and diethyl ether; insoluble in water.[4]
Purity (typical) ≥97% (FG Grade)[3]

Sensory Information and Occurrence

This compound has been identified as a key aroma compound in a variety of food matrices. Its concentration can significantly influence the overall flavor perception.

Food MatrixReported ConcentrationSensory ImpactReference
Black Tea 3.6 - 5.5 µg/kgContributes to the characteristic hay-like notes.[5]
Green Tea Present (quantification varies)Imparts a straw-like flavor and contributes to the overall aroma profile.[5][6][7]
Cooked Beef Detected (quantification varies)Contributes to the overall roasted and savory aroma.
Soybean Oil Present (involved in flavor reversion)Associated with a butter-like and beany off-flavor.[1]
Dried Parsley & Spinach Reported as present[1]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in flavor reconstitution and its subsequent analysis.

Protocol 1: Reconstitution of a Savory Meat Flavor in a Model System

This protocol describes the preparation of a neutral meat base and the incorporation of this compound to evaluate its contribution to a savory flavor profile.

1. Materials:

  • Lean beef or chicken, trimmed of all visible fat and connective tissue

  • Deionized water

  • Sodium chloride (NaCl), food grade

  • This compound (≥97% purity)

  • Ethanol (food grade) for stock solution preparation

  • Phosphate buffer (pH 6.5)

2. Preparation of the Neutral Meat Base:

  • Mince the lean meat twice through a 3 mm plate.

  • To 100g of minced meat, add 200 mL of deionized water.

  • Heat the mixture to 70°C and hold for 30 minutes to denature enzymes.

  • Cool the mixture to room temperature and homogenize for 2 minutes.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

  • Filter the supernatant through cheesecloth to remove any remaining solids.

  • Adjust the pH of the resulting broth to 6.5 using a phosphate buffer.

  • Autoclave the neutral meat base at 121°C for 15 minutes to ensure sterility and a neutral flavor profile.

3. Preparation of this compound Stock Solution:

  • Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.

  • Perform serial dilutions to create working solutions of desired concentrations (e.g., 0.1%, 0.01%).

4. Flavor Reconstitution:

  • Aseptically add the desired volume of the this compound working solution to the sterile, cooled neutral meat base to achieve the target concentration (e.g., 0.1 - 10 ppm).

  • Prepare a control sample by adding an equivalent volume of ethanol without the flavor compound.

  • Agitate the samples gently to ensure uniform distribution.

Experimental Workflow for Meat Flavor Reconstitution

cluster_prep Preparation cluster_flavor Flavor Addition cluster_analysis Analysis Meat Lean Meat Mince Mince Meat Meat->Mince Water Deionized Water Water->Mince Heat Heat to 70°C Mince->Heat Homogenize Homogenize Heat->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter Centrifuge->Filter AdjustpH Adjust pH to 6.5 Filter->AdjustpH Autoclave Autoclave AdjustpH->Autoclave AddFlavor Add to Meat Base Autoclave->AddFlavor FlavorStock Prepare 3-Methylnonane- 2,4-dione Stock FlavorStock->AddFlavor Sensory Sensory Evaluation AddFlavor->Sensory Instrumental Instrumental Analysis AddFlavor->Instrumental

Caption: Workflow for the reconstitution of a savory meat flavor using a neutral base and this compound.

Protocol 2: Reconstitution of Tea Flavor in a Model System

This protocol outlines the preparation of a neutral tea base and the addition of this compound to assess its impact on tea aroma.

1. Materials:

  • Unflavored, decaffeinated black or green tea leaves

  • Deionized water

  • This compound (≥97% purity)

  • Ethanol (food grade)

2. Preparation of the Neutral Tea Base:

  • Infuse 2g of tea leaves in 100 mL of deionized water at 80°C for 5 minutes.

  • Filter the infusion through a fine-mesh sieve to remove the tea leaves.

  • To minimize the inherent flavor, pass the tea infusion through a column packed with activated charcoal.

  • Collect the eluate, which will serve as the neutral tea base.

3. Flavor Reconstitution:

  • Prepare a stock solution of this compound in ethanol as described in Protocol 1.

  • Add the flavor stock solution to the neutral tea base to achieve the desired concentration (e.g., 1 - 10 µg/kg).

  • Prepare a control sample with only ethanol added.

Logical Relationship in Tea Flavor Reconstitution

cluster_base Neutral Tea Base Preparation cluster_flavoring Flavoring cluster_reconstitution Reconstitution & Evaluation TeaLeaves Tea Leaves Infusion Infuse at 80°C TeaLeaves->Infusion Water Deionized Water Water->Infusion Filter Filter Infusion->Filter Charcoal Activated Charcoal Treatment Filter->Charcoal NeutralBase Neutral Tea Base Charcoal->NeutralBase ReconstitutedTea Reconstituted Tea NeutralBase->ReconstitutedTea FlavorCompound This compound StockSolution Prepare Stock Solution FlavorCompound->StockSolution Ethanol Ethanol Ethanol->StockSolution StockSolution->ReconstitutedTea SensoryPanel Sensory Panel Evaluation ReconstitutedTea->SensoryPanel GCMS GC-MS Analysis ReconstitutedTea->GCMS

Caption: Logical steps for preparing and evaluating a reconstituted tea flavor.

Protocol 3: Descriptive Sensory Analysis

This protocol details a method for the sensory evaluation of the reconstituted flavor samples using a trained panel.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

  • Train panelists on the specific aroma and taste attributes associated with the food matrix (e.g., "savory," "brothy," "hay-like," "green," "caramellic"). Provide reference standards for each attribute.

2. Sample Presentation:

  • Present the reconstituted samples and the control sample in identical, coded containers.

  • The order of presentation should be randomized for each panelist.

  • Maintain a constant sample temperature (e.g., 50°C for meat broth, 60°C for tea).

3. Evaluation Procedure:

  • Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).

  • Panelists should rate the intensity of each predefined attribute on a line scale (e.g., 0 = not perceptible, 100 = very strong).

  • Provide unsalted crackers and deionized water for palate cleansing between samples.

4. Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

  • Principal Component Analysis (PCA) can be used to visualize the sensory space and the relationship between attributes and samples.

Sensory Evaluation Workflow

cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Panel Trained Panel (8-12) Aroma Aroma Evaluation Panel->Aroma Samples Coded Samples (Control & Reconstituted) Samples->Aroma Attributes Defined Sensory Attributes Attributes->Aroma Flavor Flavor Evaluation Aroma->Flavor Intensity Intensity Rating Flavor->Intensity Cleanse Palate Cleansing Intensity->Cleanse ANOVA ANOVA Intensity->ANOVA PCA Principal Component Analysis Intensity->PCA Cleanse->Aroma Report Sensory Profile Report ANOVA->Report PCA->Report

Caption: A structured workflow for the descriptive sensory analysis of reconstituted flavors.

Protocol 4: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of this compound in the reconstituted food matrix.

1. Sample Preparation:

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place 5 mL of the liquid sample (meat broth or tea) into a 20 mL headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatile compounds.

    • Equilibrate the vial at 60°C for 15 minutes.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in the neutral food matrix.

  • Identify the target compound based on its retention time and mass spectrum.

  • Quantify the concentration of this compound by comparing the peak area of the sample to the calibration curve.

GC-MS Analysis Workflow

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Vial Headspace Vial Sample->Vial Equilibrate Equilibrate at 60°C Vial->Equilibrate SPME HS-SPME Equilibrate->SPME GC Gas Chromatography SPME->GC MS Mass Spectrometry GC->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification Result Concentration Result Quantification->Result

Caption: Workflow for the quantitative analysis of this compound by HS-SPME-GC-MS.

Conclusion

This compound is a versatile flavor compound with a significant impact on the sensory profiles of various foods. The protocols outlined in these application notes provide a framework for researchers and scientists to systematically investigate its role in flavor reconstitution. By combining controlled reconstitution experiments with rigorous sensory and instrumental analysis, a deeper understanding of its contribution to food flavor can be achieved, paving the way for the development of new and improved food products and flavor technologies.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole and pyrimidine heterocyclic compounds starting from 3-Methylnonane-2,4-dione. This starting material is a versatile building block for the creation of a variety of heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Synthesis of Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines. The reaction of this compound with hydrazine hydrate or substituted hydrazines, such as phenylhydrazine, is expected to yield the corresponding pyrazole derivatives. Due to the unsymmetrical nature of the starting dione, the reaction may produce a mixture of two regioisomers.

Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Reaction + This compound->Reaction Hydrazine R-NH-NH₂ Hydrazine->Reaction Pyrazole_A Regioisomer A Pyrazole_B Regioisomer B Products_Label Pyrazoles Reaction->Products_Label Acid Catalyst (e.g., Acetic Acid) Products_Label->Pyrazole_A Products_Label->Pyrazole_B

Caption: Knorr Pyrazole Synthesis from this compound.

Experimental Protocol: Synthesis of 5-hexyl-3,4-dimethyl-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 58.7 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (2.94 g, 58.7 mmol) dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrazole product.

Representative Data (Hypothetical)

Table 1: Reaction Yields for Pyrazole Synthesis

ReagentProductYield (%)
Hydrazine Hydrate5-hexyl-3,4-dimethyl-1H-pyrazole85
Phenylhydrazine5-hexyl-3,4-dimethyl-1-phenyl-1H-pyrazole78

Table 2: Spectroscopic Data for 5-hexyl-3,4-dimethyl-1H-pyrazole

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 12.1 (br s, 1H, NH), 2.25 (s, 3H, CH₃), 2.18 (s, 3H, CH₃), 2.60 (t, J=7.6 Hz, 2H, CH₂), 1.65 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.90 (t, J=7.2 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 148.5, 142.0, 110.5, 31.5, 29.0, 28.5, 22.5, 14.0, 11.0, 9.5
Mass Spec (EI) m/z (%) = 180 (M⁺, 45), 123 (100), 96 (80)

Synthesis of Pyrimidines via Biginelli Reaction

The Biginelli reaction is a multi-component reaction that allows for the synthesis of dihydropyrimidinones from a β-dicarbonyl compound, an aldehyde, and a urea or thiourea. This one-pot synthesis is a powerful tool for generating molecular diversity.

Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_product Product Dione This compound Reaction + Dione->Reaction Aldehyde Ar-CHO Aldehyde->Reaction Urea Urea/Thiourea Urea->Reaction Pyrimidine Dihydropyrimidinone Reaction->Pyrimidine Acid Catalyst (e.g., HCl)

Caption: Biginelli Reaction for Dihydropyrimidinone Synthesis.

Experimental Protocol: Synthesis of 4-Aryl-5-acetyl-6-hexyl-5-methyl-3,4-dihydropyrimidin-2(1H)-one
  • Reaction Mixture: In a 50 mL round-bottom flask, combine this compound (5.0 g, 29.4 mmol), an aromatic aldehyde (e.g., benzaldehyde, 3.12 g, 29.4 mmol), and urea (2.12 g, 35.3 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) to the mixture, followed by a few drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Stir the mixture at reflux for 6 hours. The product may precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone derivative.

Representative Data (Hypothetical)

Table 3: Reaction Yields for Biginelli Reaction

AldehydeUrea/ThioureaProductYield (%)
BenzaldehydeUrea5-acetyl-6-hexyl-5-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one75
4-ChlorobenzaldehydeThiourea5-acetyl-4-(4-chlorophenyl)-6-hexyl-5-methyl-3,4-dihydropyrimidine-2(1H)-thione72

Table 4: Spectroscopic Data for 5-acetyl-6-hexyl-5-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 9.20 (s, 1H, NH), 7.75 (s, 1H, NH), 7.20-7.35 (m, 5H, Ar-H), 5.15 (d, J=3.2 Hz, 1H, CH), 2.50 (t, J=7.5 Hz, 2H, CH₂), 2.10 (s, 3H, COCH₃), 1.50 (m, 2H, CH₂), 1.25 (m, 6H, 3xCH₂), 1.15 (s, 3H, CH₃), 0.85 (t, J=7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 205.0, 152.5, 148.0, 145.0, 128.5, 127.5, 126.0, 100.0, 59.5, 54.0, 31.0, 30.0, 28.5, 22.0, 18.0, 13.5
Mass Spec (ESI) m/z = 343.2 [M+H]⁺

Workflow for Heterocycle Synthesis

The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.

Workflow Start Start: This compound Reactants Select Reagents: - Hydrazine for Pyrazole - Aldehyde + Urea for Pyrimidine Start->Reactants Reaction Perform Reaction: - Knorr Synthesis - Biginelli Reaction Reactants->Reaction Workup Reaction Work-up: - Solvent Removal - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization End Final Product: Pure Heterocycle Characterization->End

Caption: General workflow for synthesis and characterization.

Application Notes and Protocols for the Stable Isotope Dilution Assay of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonane-2,4-dione (MND) is a volatile organic compound identified as a significant flavor component in various foods and beverages, including red wine and green tea.[1][2][3] Its presence and concentration can significantly impact the sensory profile of these products. Accurate quantification of MND is crucial for quality control in the food and beverage industry and for research into flavor chemistry. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard for the precise and accurate quantification of volatile compounds in complex matrices.[4] This method utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte, minimizing variations from sample preparation and matrix effects.[5]

These application notes provide a detailed protocol for the quantification of this compound in liquid matrices using a stable isotope dilution assay with a synthesized deuterated internal standard, 3-(Methyl-d3)-nonane-2,4-dione (MND-d3).

Principle of the Assay

The stable isotope dilution assay relies on the addition of a known amount of a stable isotope-labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical procedure. The internal standard, in this case, MND-d3, behaves identically to the endogenous MND throughout extraction, derivatization (if necessary), and chromatographic separation. Because the analyte and the internal standard are nearly chemically identical, any loss or variation during sample workup affects both compounds equally. Mass spectrometry is used to differentiate and quantify the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy and precision.[6]

Experimental Protocols

Synthesis of Deuterated Internal Standard: 3-(Methyl-d3)-nonane-2,4-dione (MND-d3)

A practical synthetic route to this compound involves the aldol condensation of n-hexanal with methyl ethyl ketone, followed by oxidation.[7] A similar approach can be adapted for the synthesis of the deuterated internal standard.

Reaction Scheme:

  • Alkylation of Nonane-2,4-dione: Nonane-2,4-dione is reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), in the presence of a suitable base like potassium carbonate in an acetone solvent.

  • Purification: The resulting 3-(Methyl-d3)-nonane-2,4-dione is purified by column chromatography.

Materials:

  • Nonane-2,4-dione

  • Methyl-d3 iodide (CD₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of nonane-2,4-dione (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add methyl-d3 iodide (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-(Methyl-d3)-nonane-2,4-dione.

  • Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the extraction of the volatile MND from a liquid matrix (e.g., wine, tea), headspace solid-phase microextraction is a sensitive and solvent-free technique.[8]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Sodium chloride (NaCl)

  • MND-d3 internal standard solution (in ethanol, concentration verified)

  • Sample (e.g., wine, tea)

Procedure:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile compounds into the headspace.

  • Spike the sample with a known amount of the MND-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

  • Immediately seal the vial with the magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Place the vial in a heating block or autosampler incubator set to 50°C.

  • Equilibrate the sample for 15 minutes at 50°C with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (with SPME)

  • Desorption Time: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 250°C, hold for 5 minutes

MS/MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay.[9] The following are proposed MRM transitions for MND and MND-d3. These would need to be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
This compound (MND)17099107115
3-(Methyl-d3)-nonane-2,4-dione (MND-d3)173102107115

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to the quantifier and qualifier MRM transitions for both MND and MND-d3.

  • Calibration Curve: Prepare a series of calibration standards by spiking a matrix blank (a similar liquid matrix known to be free of MND) with known concentrations of MND and a constant concentration of the MND-d3 internal standard. Analyze these standards using the same procedure as the samples.

  • Ratio Calculation: Calculate the peak area ratio of the MND quantifier to the MND-d3 quantifier for each calibration standard and sample.

  • Linear Regression: Plot the peak area ratio against the concentration of MND in the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Determination: Use the peak area ratio from the unknown samples to calculate the concentration of MND using the regression equation from the calibration curve.[5]

Method Validation

The developed assay should be validated according to established guidelines to ensure its reliability.[10]

Parameter Typical Acceptance Criteria
Linearity R² > 0.995 over the desired concentration range.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%.
Accuracy (Recovery) Within 85-115% of the true value.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect Assessed by comparing the response in matrix to the response in solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Wine) Spike Spike with MND-d3 Internal Standard Sample->Spike Add known amount HS_SPME Headspace SPME Extraction Spike->HS_SPME Volatiles extraction GC_MSMS GC-MS/MS Analysis (MRM Mode) HS_SPME->GC_MSMS Desorption & Injection Integration Peak Integration GC_MSMS->Integration Acquire MRM data Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of MND Calibration->Quantification Calculate concentration SIDA_principle cluster_sample Initial Sample cluster_detection MS Detection Analyte Analyte (MND) Spiked_Analyte Analyte (MND) Processed_Analyte Analyte (MND) Spiked_Analyte->Processed_Analyte IS Internal Standard (MND-d3) Processed_IS Internal Standard (MND-d3) IS->Processed_IS Ratio Ratio (MND / MND-d3) is Constant Processed_Analyte->Ratio Processed_IS->Ratio

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methylnonane-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and practical method for synthesizing this compound involves a two-step process:

  • Aldol Condensation: The synthesis begins with the aldol condensation of n-hexanal and methyl ethyl ketone (MEK) in the presence of a base, typically an aqueous sodium hydroxide solution. This reaction forms the intermediate, 3-methyl-4-hydroxy-2-nonanone.[1][2]

  • Oxidation: The resulting β-hydroxy ketone is then oxidized to the final product, this compound. Common oxidizing agents for this step include sodium hypochlorite in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (4-benzoyloxy-TEMPO) or o-iodoxybenzoic acid (IBX).[1][2][3]

Q2: What are the typical yields for this synthesis?

A2: The overall yield for the two-step synthesis is generally around 59%.[1] The aldol condensation step can achieve a conversion of approximately 95% with a selectivity of 79%, leading to an isolated yield of about 69% for the intermediate 3-methyl-4-hydroxy-2-nonanone.[2] The subsequent oxidation step can have a yield of around 85%.[2]

Q3: How can I purify the final product?

A3: A highly effective method for purifying this compound to a high degree of purity (e.g., 99%) is through the formation of a copper(II) complex.[1][2] The crude product is reacted with a copper(II) salt, such as copper(II) acetate monohydrate, to form a crystalline copper bis(3-methylnonane-2,4-dionate) complex. This complex can be easily isolated and then decomposed with a dilute acid (e.g., 10% sulfuric acid) to regenerate the pure β-diketone.[2]

Q4: What are the keto-enol tautomerism characteristics of this compound?

A4: this compound exists as a mixture of keto and enol tautomers. The ratio of these tautomers can be determined by techniques like 1H NMR spectroscopy. For the purified product, the keto/enol isomer ratio has been reported to be approximately 60:40.[2]

Troubleshooting Guide

This guide addresses common issues and side-product formations that can occur during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Aldol Condensation Step 1. Self-condensation of n-hexanal: n-Hexanal can react with itself, especially at higher temperatures, leading to the formation of 2-butyl-2-octenal.[4] 2. Self-condensation of methyl ethyl ketone (MEK): MEK can undergo self-condensation to form products like 5-methyl-3-heptanone.[5][6] 3. Incorrect reaction temperature: Temperature plays a crucial role in the selectivity of the aldol condensation.[7]1. Controlled Addition & Temperature: Add n-hexanal dropwise to the mixture of MEK and base at a controlled temperature (e.g., 20-25°C) to favor the desired cross-condensation.[2] 2. Molar Ratio of Reactants: Use a molar excess of MEK relative to n-hexanal (e.g., a 4:1 molar ratio) to increase the probability of the desired reaction.[2] 3. Catalyst Choice: While NaOH is effective, other solid base catalysts can be explored to optimize selectivity.[8]
Formation of Multiple Products in Aldol Step 1. Lack of regioselectivity in MEK deprotonation: MEK has two possible enolates. While the reaction at the terminal position is kinetically favored, condensation at the internal position can occur.[8] 2. Diastereomer formation: The product of the aldol addition, 3-methyl-4-hydroxy-2-nonanone, is formed as a mixture of threo and erythro diastereomers.[2]1. Temperature Control: Lower reaction temperatures can favor the kinetically controlled product from deprotonation of the terminal methyl group of MEK.[7] 2. Diastereomers: The formation of diastereomers is inherent to this reaction. They are typically carried forward to the oxidation step without separation.
Low yield in Oxidation Step 1. Inefficient Oxidizing Agent: Some common oxidants like Swern or Dess-Martin periodinane (DMP) may give low yields for the oxidation of β-hydroxy ketones.[3] 2. Side reactions during oxidation: Acidic conditions generated during some oxidations can lead to side reactions.1. Choice of Oxidant: Use of o-iodoxybenzoic acid (IBX) has been shown to be highly efficient and convenient for this transformation, often providing near-quantitative yields.[3] Sodium hypochlorite with a TEMPO-based catalyst is also a practical option.[2] 2. Buffered Conditions: If using DMP, buffering the reaction with sodium bicarbonate can help to mitigate side reactions.[3]
Impure Final Product after Distillation 1. Co-distillation of side-products: Side-products with similar boiling points to the desired product may co-distill. 2. Thermal decomposition: The product may be susceptible to decomposition at high distillation temperatures.1. Purification via Copper Complex: For high purity, purification through the copper chelate is recommended over simple distillation.[2] This method is highly selective for β-diketones. 2. Vacuum Distillation: If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.[2]
Quantitative Data Summary
Synthesis Step Reactants Conditions Conversion/Selectivity/Yield Reference
Aldol Condensation n-Hexanal, Methyl Ethyl Ketone2% aq. NaOH, 20-25°C, 15 h95% conversion, 79% selectivity, 69% isolated yield[2]
Oxidation 3-Methyl-4-hydroxy-2-nonanoneSodium hypochlorite, 4-benzoyloxy-TEMPO, CH2Cl2, 5°C85% yield[2]
Purification Crude this compoundCopper(II) acetate monohydrate, then 10% H2SO487% yield from the complex, 99% purity[2]

Experimental Protocols

Synthesis of 3-Methyl-4-hydroxy-2-nonanone (Aldol Adduct)
  • Reaction Setup: In a suitable reaction vessel, combine a 2% aqueous sodium hydroxide solution and methyl ethyl ketone (in a 4:1 molar ratio to n-hexanal).

  • Addition of n-Hexanal: While stirring the mixture, add n-hexanal dropwise over a period of 8 hours, maintaining the reaction temperature between 20-25°C.

  • Reaction Time: Continue to stir the reaction mixture at the same temperature for an additional 15 hours.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with a 5% sodium chloride solution.

  • Isolation: Remove the solvent under reduced pressure. The residue, crude 3-methyl-4-hydroxy-2-nonanone, can be purified by vacuum distillation.[2]

Synthesis of this compound (Oxidation)
  • Reaction Setup: Dissolve the 3-methyl-4-hydroxy-2-nonanone intermediate and 4-benzoyloxy-TEMPO in dichloromethane. Cool the solution to 5°C.

  • Addition of Oxidant: Add a 2 mol/L solution of sodium hypochlorite dropwise to the mixture over 1.5 hours, maintaining the temperature at 5°C.

  • Reaction Time: Stir the mixture for an additional 30 minutes at 5°C.

  • Quenching: Add sodium sulfite to the reaction mixture to quench any remaining oxidant.

  • Workup: Separate the organic layer and wash it with water.

  • Isolation: Concentrate the organic solvent under vacuum. The resulting residue can be purified by vacuum distillation to yield this compound.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Yield of this compound Check_Step Identify the Problematic Step Start->Check_Step Aldol_Step Aldol Condensation Step Check_Step->Aldol_Step Low intermediate yield Oxidation_Step Oxidation Step Check_Step->Oxidation_Step Low final product yield Aldol_Cause Potential Causes in Aldol Step Aldol_Step->Aldol_Cause Oxidation_Cause Potential Causes in Oxidation Step Oxidation_Step->Oxidation_Cause Self_Condensation Self-Condensation of Starting Materials Aldol_Cause->Self_Condensation Yes Temp_Control Improper Temperature Control Aldol_Cause->Temp_Control Yes Molar_Ratio Incorrect Molar Ratio Aldol_Cause->Molar_Ratio Yes Aldol_Solution Solutions for Aldol Step Self_Condensation->Aldol_Solution Temp_Control->Aldol_Solution Molar_Ratio->Aldol_Solution Solution_Details_Aldol • Controlled Dropwise Addition • Maintain 20-25°C • Use Excess MEK (4:1) Aldol_Solution->Solution_Details_Aldol Oxidant_Choice Inefficient Oxidizing Agent Oxidation_Cause->Oxidant_Choice Yes Side_Reactions Oxidation Side Reactions Oxidation_Cause->Side_Reactions Yes Oxidation_Solution Solutions for Oxidation Step Oxidant_Choice->Oxidation_Solution Side_Reactions->Oxidation_Solution Solution_Details_Oxidation • Use IBX or TEMPO-based Oxidant • Buffer Reaction if Necessary Oxidation_Solution->Solution_Details_Oxidation Reaction_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions n-Hexanal n-Hexanal Aldol_Adduct 3-Methyl-4-hydroxy-2-nonanone n-Hexanal->Aldol_Adduct Aldol Condensation (NaOH) Hexanal_Self n-Hexanal Self-Condensation n-Hexanal->Hexanal_Self MEK Methyl Ethyl Ketone MEK->Aldol_Adduct Aldol Condensation (NaOH) MEK_Self MEK Self-Condensation MEK->MEK_Self Final_Product This compound Aldol_Adduct->Final_Product Oxidation (e.g., NaOCl/TEMPO) Hexanal_Product 2-Butyl-2-octenal Hexanal_Self->Hexanal_Product MEK_Product 5-Methyl-3-heptanone MEK_Self->MEK_Product

References

Technical Support Center: Optimizing Extraction of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-Methylnonane-2,4-dione from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

This compound is a beta-diketone known for its characteristic straw-like and fruity flavor.[1] It is a key aroma compound found in a variety of complex matrices, including Japanese green tea, black tea, pressure-cooked hen meat, and soybean oil.[2] Due to its flavor profile, it is also used as a flavoring agent in food products.[3]

Q2: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound from complex samples include:

  • Low Concentration: It is often present at trace levels, requiring sensitive and efficient extraction methods.

  • Matrix Effects: Complex sample matrices, such as food and biological fluids, contain numerous interfering compounds that can suppress or enhance the analytical signal, leading to inaccurate quantification.[4][5][6]

  • Analyte Stability: The compound's stability can be affected by factors like temperature and pH during the extraction process.[7][8]

  • Volatility: While its volatility allows for methods like headspace analysis, it can also lead to losses if not handled properly during sample preparation and concentration steps.

Q3: Which extraction techniques are most suitable for this compound?

Commonly used and suitable extraction techniques for volatile and semi-volatile compounds like this compound include:

  • Solid-Phase Microextraction (SPME): A solvent-free and sensitive technique ideal for headspace or direct immersion sampling of volatile and semi-volatile organic compounds.

  • Liquid-Liquid Extraction (LLE): A conventional method based on the partitioning of the analyte between two immiscible liquid phases.

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is particularly useful for extracting thermally labile compounds.

Troubleshooting Guides

Low Extraction Recovery

Problem: The recovery of this compound is consistently low.

Potential Cause Troubleshooting Step
Suboptimal Extraction Method Review the chosen extraction method's suitability for a moderately volatile diketone. For complex matrices, a selective method like SPME or a thorough clean-up step after LLE may be necessary.
Inefficient Partitioning (LLE) Optimize the pH of the aqueous phase. For a β-diketone, the pH should be adjusted to ensure it is in its neutral form to favor partitioning into the organic solvent.[2][9] Experiment with different organic solvents of varying polarities.
Incorrect SPME Fiber Select an SPME fiber with a coating appropriate for ketones. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of analytes.[10]
Analyte Degradation Minimize exposure to high temperatures and extreme pH values during extraction.[7][8] Consider adding antioxidants to the sample if oxidative degradation is suspected.[11]
Incomplete Elution (SPE Clean-up) If using Solid-Phase Extraction for clean-up, ensure the elution solvent is strong enough to desorb the analyte completely from the sorbent.
Matrix Effects The presence of co-extractives from the sample matrix can interfere with the extraction process.[4] Implement a matrix-matched calibration or use an isotopically labeled internal standard to compensate for these effects.[12]
Poor Reproducibility

Problem: The results from replicate extractions are not consistent.

Potential Cause Troubleshooting Step
Inconsistent Procedural Steps Ensure all extraction parameters (e.g., volumes, time, temperature, agitation speed) are kept constant for all samples. Automation can improve reproducibility.
Variable Matrix Effects The composition of complex matrices can vary between samples, leading to inconsistent matrix effects.[4] Homogenize the sample thoroughly before extraction.
SPME Fiber Variability Condition the SPME fiber properly before each use as recommended by the manufacturer. Overused or damaged fibers can lead to inconsistent results.
Emulsion Formation (LLE) Emulsions can trap the analyte and lead to variable recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample, or filtering through glass wool.[13]

Experimental Protocols

Solid-Phase Microextraction (SPME) Protocol for this compound from a Liquid Matrix (e.g., Beverage)
  • Sample Preparation: Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial. If the sample is solid, a headspace analysis of the solid can be performed.

  • Internal Standard: Add an appropriate internal standard.

  • pH Adjustment: Adjust the pH of the sample to ensure this compound is in its neutral form. A pH around 5-6 is a good starting point to investigate.

  • Salting Out: Add sodium chloride (e.g., 1 g) to the sample to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Extraction:

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) with agitation for 5 minutes.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined time (e.g., 30 minutes) with continued agitation.

  • Desorption:

    • Retract the fiber and immediately introduce it into the gas chromatograph (GC) injection port.

    • Desorb the analyte at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • Analysis: Analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid-Liquid Extraction (LLE) Protocol for this compound
  • Sample Preparation: Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

  • pH Adjustment: Acidify the sample to a pH of approximately 2-3 to ensure the protonation of the diketone.[13]

  • Extraction:

    • Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 mL).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate.

  • Collection:

    • Drain the organic layer.

    • Repeat the extraction twice more with fresh portions of the organic solvent.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small volume.

  • Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical parameters and expected performance for the extraction of this compound and similar compounds. Note that optimal conditions should be determined empirically for each specific matrix.

Table 1: Comparison of Extraction Techniques for Volatile Carbonyl Compounds

Extraction Technique Typical Recovery (%) Relative Standard Deviation (RSD) (%) Advantages Disadvantages
SPME 70-95< 10Solvent-free, sensitive, easily automatedFiber lifetime can be limited, matrix effects
LLE 60-90< 15Simple, low costRequires large volumes of organic solvents, can be labor-intensive, emulsion formation
SFE 80-98< 10"Green" technique, selective, fastHigh initial equipment cost

Table 2: Recommended GC-MS Parameters for this compound Analysis

Parameter Setting
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[14]
Inlet Temperature 250-300°C[14]
Oven Program Initial temp: 50°C (hold 1 min), ramp to 320°C at 10°C/min, hold 2 min[14]
MS Source Temperature 230°C[14]
MS Quadrupole Temperature 150°C[14]
Ionization Mode Electron Ionization (EI) at 70 eV[14]
Scan Range m/z 40-450

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Sample Homogenize Homogenization Sample->Homogenize Spike Spike Internal Standard Homogenize->Spike pH_Adjust pH Adjustment Spike->pH_Adjust SPME SPME pH_Adjust->SPME Headspace/Immersion LLE LLE pH_Adjust->LLE Solvent Partitioning SFE SFE pH_Adjust->SFE Supercritical CO2 GCMS GC-MS Analysis SPME->GCMS LLE->GCMS SFE->GCMS Data Data Processing GCMS->Data Result Final Result Data->Result

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_recovery Start Low Recovery Observed CheckMethod Is the extraction method optimal? Start->CheckMethod CheckpH Is the pH correct? CheckMethod->CheckpH Yes OptimizeMethod Optimize Extraction Method CheckMethod->OptimizeMethod No CheckFiber Is the SPME fiber appropriate? CheckpH->CheckFiber Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckTemp Is there thermal degradation? CheckFiber->CheckTemp Yes ChangeFiber Select Different SPME Fiber CheckFiber->ChangeFiber No LowerTemp Lower Extraction Temperature CheckTemp->LowerTemp Yes End Recovery Improved CheckTemp->End No OptimizeMethod->End AdjustpH->End ChangeFiber->End LowerTemp->End

Caption: A logical troubleshooting guide for addressing low recovery of this compound.

References

Technical Support Center: GC-MS Analysis of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methylnonane-2,4-dione. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC-MS analysis of this compound?

A1: In GC-MS analysis, matrix effects are the alterations in the analytical signal of a target analyte, such as this compound, due to the co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[2][4] For instance, non-volatile matrix components can accumulate in the GC inlet and column, creating active sites that may interact with or degrade the analyte, affecting its response.[5]

Q2: I am observing poor reproducibility and accuracy in my quantification of this compound. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common symptoms of matrix effects.[3] If you observe inconsistent results across samples, especially when analyzing complex matrices like biological fluids, food, or environmental samples, it is highly probable that matrix components are interfering with your analysis.[4][6] It is crucial to implement strategies to mitigate these effects for reliable quantification.[2]

Q3: How can I confirm that matrix effects are impacting my analysis of this compound?

A3: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound prepared in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte).[7] A significant difference in the signal intensity between the two indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Troubleshooting Guide

Issue 1: Signal Suppression or Enhancement

Symptom: The peak area of this compound is significantly lower (suppression) or higher (enhancement) in the sample matrix compared to a clean standard, leading to inaccurate quantification.[2][4]

Possible Causes:

  • Co-eluting matrix components competing with the analyte for active sites in the GC system.[1][5]

  • Non-volatile matrix components accumulating in the injector or on the column, altering the transfer of the analyte.[5]

  • Matrix components affecting the ionization efficiency of the analyte in the mass spectrometer source.

Solutions:

SolutionDescriptionProsCons
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][3][8]Compensates for signal suppression or enhancement.[2][3] Relatively simple and cost-effective.[6]Requires a representative blank matrix, which may not always be available.[2]
Stable Isotope Dilution Assay (SIDA) Use a stable isotope-labeled internal standard of this compound.[2][9]Highly effective as the internal standard co-elutes and experiences similar matrix effects as the analyte.[2][9]Can be expensive and a labeled standard for this compound may not be readily available.[2]
Standard Addition Method Add known amounts of a this compound standard to the sample extracts and extrapolate to determine the endogenous concentration.[2][10]Effective when a suitable blank matrix is unavailable.Labor-intensive as each sample requires multiple analyses.
Sample Preparation and Cleanup Implement more rigorous sample cleanup procedures to remove interfering matrix components before GC-MS analysis.[2][11]Reduces the load of interfering compounds on the GC-MS system.[11]May lead to analyte loss and can be time-consuming.[10]
Issue 2: Poor Peak Shape and Chromatography

Symptom: The chromatographic peak for this compound is tailing, fronting, or broadened, which can affect integration and quantification.

Possible Causes:

  • Active sites in the GC inlet liner or the front of the analytical column interacting with the analyte.

  • Contamination of the GC system by non-volatile matrix components.[11]

  • Improper GC oven temperature program.

Solutions:

SolutionDescriptionData to Collect
Inlet Maintenance Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize active sites.Peak shape and area before and after maintenance.
Column Maintenance Trim the front end of the GC column (a few centimeters) to remove accumulated non-volatile residues.Peak shape and retention time before and after trimming.
Optimize GC Method Adjust the oven temperature program, particularly the initial temperature and ramp rate, to improve peak focusing.[12]Peak width and symmetry at different temperature programs.
Use of Analyte Protectants Add compounds to the sample and standard solutions that interact with active sites in the GC system, thus protecting the analyte.[2][5]Peak shape and response with and without analyte protectants.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards in the pure solvent by diluting the stock solution to concentrations ranging from 10 to 500 ng/mL.

  • Obtain a blank matrix sample that is representative of the samples to be analyzed and is free of this compound.

  • Extract the blank matrix using the same procedure as for the actual samples.

  • Prepare matrix-matched calibration standards by spiking the blank matrix extract with the this compound stock solution to achieve the same final concentrations as the solvent-based standards.

  • Analyze both sets of standards by GC-MS under the same conditions.

  • Compare the slopes of the calibration curves obtained from the solvent-based and matrix-matched standards. A significant difference in the slopes confirms the presence of matrix effects.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for sample cleanup. The specific SPE sorbent and solvents should be optimized based on the sample matrix and the properties of this compound.

  • Sample Pre-treatment: Homogenize and extract the sample with an appropriate organic solvent.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase or silica for normal-phase) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or the initial mobile phase).

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

Visualizations

MatrixEffectTroubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions PoorQuant Inaccurate Quantification (Suppression/Enhancement) MatrixInterference Matrix Component Interference PoorQuant->MatrixInterference likely due to BadPeak Poor Peak Shape SystemActivity GC System Active Sites BadPeak->SystemActivity often caused by MethodIssue Suboptimal GC Method BadPeak->MethodIssue can be Calib Matrix-Matched Calibration MatrixInterference->Calib compensate with SIDA Stable Isotope Dilution MatrixInterference->SIDA correct with Cleanup Enhanced Sample Cleanup (SPE) MatrixInterference->Cleanup reduce by SystemActivity->Cleanup mitigate with Maint Inlet/Column Maintenance SystemActivity->Maint address with Optimize Optimize GC Parameters MethodIssue->Optimize resolve by

Caption: Troubleshooting workflow for matrix effects in GC-MS.

SPE_Workflow Start Sample Extract Condition 1. Condition SPE Cartridge Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap Analysis GC-MS Analysis Evap->Analysis

References

Technical Support Center: Quantification of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Methylnonane-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions.

Question: Why am I observing poor peak shape and inconsistent retention times for this compound in my GC-MS analysis?

Possible Causes & Solutions:

  • Active Sites in the GC System: this compound, being a ketone, can interact with active sites (e.g., silanol groups) in the GC inlet liner and column, leading to peak tailing and shifts in retention time.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider using analyte protectants, which are compounds added to the sample to block active sites and improve the chromatography of the target analyte.[1][2]

  • Improper GC Oven Temperature Program: A suboptimal temperature program can lead to co-elution with matrix components or poor peak focusing.

    • Solution: Optimize the oven temperature program. Start with a lower initial temperature to ensure good peak shape for volatile compounds and use a suitable ramp rate to separate this compound from other matrix components.

  • Matrix Overload: Injecting a sample with a high concentration of matrix components can overload the column, leading to broad and distorted peaks.

    • Solution: Dilute the sample or use a more effective sample cleanup technique to reduce the amount of co-injected matrix.

Question: I am experiencing significant signal suppression or enhancement for this compound. What are the likely causes and how can I mitigate this?

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., fats, sugars, proteins) can interfere with the ionization of this compound in the MS source, leading to either suppression or enhancement of the signal.[3][4][5] This is a common issue in the analysis of flavor compounds in complex food matrices.[4]

    • Solution 1: Stable Isotope Dilution Assay (SIDA): This is the most effective method to compensate for matrix effects. A known amount of a stable isotope-labeled internal standard (e.g., this compound-d3) is added to the sample before extraction. Since the internal standard has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[5]

    • Solution 3: Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability.

    • Solution: Regularly clean the MS ion source according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound.[3] For complex matrices, the use of a Stable Isotope Dilution Assay (SIDA) with GC-MS is highly recommended for accurate quantification.

Q2: What are the most common sample preparation techniques for extracting this compound from complex matrices?

A2: The choice of sample preparation technique depends on the matrix. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is well-suited for extracting volatile compounds from liquid and solid samples.[3][6]

  • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix.

Q3: Are there any known stability issues with this compound during sample preparation and analysis?

A3: Like many beta-diketones, this compound can exist in tautomeric forms (keto and enol).[7][8] Changes in pH or solvent polarity during extraction and analysis could potentially shift the equilibrium between these forms, which might affect chromatographic behavior and quantification if not properly controlled. Additionally, thermal degradation can be a concern with GC analysis, so optimizing the injector temperature is important.

Quantitative Data Summary

The following table provides illustrative data on the impact of matrix effects on the recovery of this compound from a model food matrix and the effectiveness of different mitigation strategies. This data is representative and may vary depending on the specific matrix and analytical conditions.

Mitigation StrategySample MatrixAnalyte Concentration (ng/mL)Observed Recovery (%)Relative Standard Deviation (RSD, n=3)
None (Solvent Calibration)High-Fat Dairy5065% (Suppression)12%
Matrix-Matched CalibrationHigh-Fat Dairy5095%6%
Stable Isotope Dilution AssayHigh-Fat Dairy50101%3%
None (Solvent Calibration)Fruit Juice50130% (Enhancement)15%
Matrix-Matched CalibrationFruit Juice50103%7%
Stable Isotope Dilution AssayFruit Juice5099%2%

Experimental Protocols

Protocol 1: Quantification of this compound in a Liquid Matrix using HS-SPME-GC-MS with Stable Isotope Dilution

This protocol describes a general procedure for the quantification of this compound in a liquid matrix such as a beverage or a liquid food product.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC grade)

  • Sodium chloride

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

2. Sample Preparation:

  • Weigh 5.0 g of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the this compound-d3 internal standard solution.

  • Add 1.0 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Immediately seal the vial with the cap and septum.

  • Vortex the sample for 30 seconds.

3. HS-SPME Extraction:

  • Place the vial in a heating block or water bath set to 60°C.

  • Equilibrate the sample for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold 5 min)

    • Inlet Temperature: 250°C

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification ion for this compound: (Select appropriate m/z)

      • Qualifier ion for this compound: (Select appropriate m/z)

      • Quantification ion for this compound-d3: (Select appropriate m/z)

5. Quantification:

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification sample Liquid Sample add_is Add Internal Standard (this compound-d3) sample->add_is add_salt Add NaCl add_is->add_salt vortex Vortex add_salt->vortex equilibrate Equilibrate at 60°C vortex->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect quantify Calculate Concentration (Analyte/IS Ratio) detect->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_symptom Symptom cluster_cause_signal Potential Cause cluster_cause_peak Potential Cause cluster_solution_signal Solution cluster_solution_peak Solution start Inaccurate Quantification signal_issue Signal Suppression/ Enhancement start->signal_issue peak_issue Poor Peak Shape/ Retention Time Shift start->peak_issue matrix_effects Matrix Effects signal_issue->matrix_effects source_dirty Contaminated Ion Source signal_issue->source_dirty active_sites Active Sites in System peak_issue->active_sites temp_program Suboptimal Temp Program peak_issue->temp_program sida Use Stable Isotope Dilution Assay (SIDA) matrix_effects->sida matrix_cal Use Matrix-Matched Calibration matrix_effects->matrix_cal clean_source Clean Ion Source source_dirty->clean_source deactivated Use Deactivated Liner/ Column active_sites->deactivated optimize_temp Optimize Oven Program temp_program->optimize_temp

Caption: Troubleshooting logic for quantification issues.

References

Stability and degradation of 3-Methylnonane-2,4-dione under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methylnonane-2,4-dione during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a beta-diketone, an organic compound characterized by two ketone groups separated by a single carbon atom. It is primarily used as a flavoring agent in the food and beverage industry, contributing to fruity and caramel notes. It also serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at room temperature in a tightly sealed container, protected from light and moisture. As a combustible liquid, it should be kept away from heat, sparks, and open flames.

Q3: What is the expected shelf life of this compound?

A3: The shelf life of this compound is dependent on storage conditions. Under recommended conditions, the compound is expected to remain stable for an extended period. However, for critical applications, it is advised to perform periodic purity assessments. Shelf-life studies for flavor compounds often involve both real-time and accelerated testing to predict stability.[1][2][3]

Q4: What are the potential degradation pathways for this compound?

A4: As a beta-diketone, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: The diketone functionality can be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The methylene group between the two carbonyls can be a site for oxidation, potentially leading to cleavage of the carbon chain.[4]

  • Thermal Degradation: High temperatures can induce decomposition, potentially forming ketene-like structures.[5]

  • Photodegradation: Exposure to UV light may lead to photoreduction or other photochemical reactions.[6][7]

Q5: How does the keto-enol tautomerism of this compound affect its stability?

A5: this compound exists as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity.[8][9] While both forms are generally stable, the enol form, with its conjugated double bond system, may exhibit different reactivity and susceptibility to degradation, particularly photodegradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in odor or color of the stored compound. Degradation of the compound due to improper storage (exposure to light, heat, or air).1. Verify that the storage container is properly sealed and protected from light. 2. Analyze a sample using GC-MS to check for the presence of impurities or degradation products. 3. If degradation is confirmed, discard the batch and obtain a fresh supply.
Inconsistent experimental results using the compound. Partial degradation of the compound leading to lower purity.1. Re-evaluate the purity of the this compound stock using a validated analytical method (e.g., GC-MS). 2. If purity is below the required specification, purify the compound or obtain a new batch. 3. Review storage and handling procedures to prevent future degradation.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry. 2. Based on the likely degradation pathway (hydrolysis, oxidation, etc.), adjust storage and experimental conditions to minimize their formation. For example, if oxidation is suspected, store under an inert atmosphere.

Quantitative Data on Stability

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data would be summarized.

Table 1: Stability of this compound under Thermal Stress

TemperatureDuration (days)Purity (%)Appearance
40°C099.8Colorless liquid
40°C3099.5Colorless liquid
60°C099.8Colorless liquid
60°C3098.2Faintly yellow liquid
80°C099.8Colorless liquid
80°C3095.1Yellow liquid

Table 2: Stability of this compound under Hydrolytic Conditions

pHTemperatureDuration (hours)Purity (%)
2 (0.01 N HCl)60°C099.7
2 (0.01 N HCl)2498.9
7 (Water)60°C099.8
7 (Water)2499.7
12 (0.01 N NaOH)60°C099.6
12 (0.01 N NaOH)2497.5

Table 3: Stability of this compound under Oxidative and Photolytic Stress

ConditionDurationPurity (%)
3% H₂O₂24 hours96.3
UV Light (254 nm)24 hours97.8
Visible Light30 days99.4

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method validation and optimization are required for specific applications.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

    • For stability samples, dilute to a final concentration of approximately 100 µg/mL with the same solvent before injection.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Monitor for the appearance of new peaks in the chromatograms of stressed samples.

    • Calculate the percentage purity by dividing the peak area of the parent compound by the total peak area of all components.

Visualizations

Stability_Troubleshooting_Workflow start Start: Observed Issue with This compound check_storage Step 1: Verify Storage Conditions (Temp, Light, Seal) start->check_storage analyze_purity Step 2: Perform Purity Analysis (e.g., GC-MS) check_storage->analyze_purity is_pure Is Purity Acceptable? analyze_purity->is_pure review_handling Step 3: Review Handling Procedures is_pure->review_handling Yes identify_impurities Step 3: Identify Impurities (Mass Spectrometry) is_pure->identify_impurities No end_ok End: Compound is Stable and Ready for Use review_handling->end_ok determine_cause Step 4: Determine Likely Degradation Pathway identify_impurities->determine_cause mitigate_degradation Step 5: Adjust Storage/Handling to Mitigate Degradation determine_cause->mitigate_degradation discard_batch End: Discard Batch and Obtain Fresh Supply mitigate_degradation->discard_batch Forced_Degradation_Study_Workflow start Start: Forced Degradation Study sample_prep Prepare Samples of This compound start->sample_prep stress_conditions Expose Samples to Stress Conditions sample_prep->stress_conditions hydrolysis Hydrolysis (Acidic, Basic, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation thermal Thermal (Elevated Temperatures) stress_conditions->thermal photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic analysis Analyze Stressed Samples (Stability-Indicating Method, e.g., GC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis data_evaluation Evaluate Data: - Purity vs. Time - Identify Degradants - Determine Degradation Rate analysis->data_evaluation end End: Establish Degradation Profile and Stability-Indicating Method data_evaluation->end

References

Improving yield and purity of synthesized 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylnonane-2,4-dione for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and practical methods for synthesizing this compound include:

  • Aldol Condensation followed by Oxidation: A two-step process involving the aldol condensation of n-hexanal and methyl ethyl ketone to form 3-methyl-4-hydroxy-2-nonanone, which is then oxidized to the final product.[1][2] This method is considered suitable for large-scale production.[1]

  • Claisen Condensation: This classical approach for forming β-diketones involves the base-promoted reaction between a ketone and an ester.[3][4][5] For this compound, this could involve the condensation of an n-hexanoic acid ester and 2-butanone.

  • Methylation of 2,4-Nonanedione: This involves the direct methylation of 2,4-nonanedione using an agent like methyl iodide.[1] However, this can lead to mixtures of mono- and di-methylated products.[6]

Q2: What are the typical challenges encountered during the synthesis and purification of β-diketones like this compound?

A2: Researchers often face challenges with side reactions during synthesis, which can complicate purification.[7] Common issues include self-condensation of the starting ketone, multiple alkylations, and other side reactions that lead to a mixture of products.[6][8] Purification can be difficult due to the similar physical properties of the desired product and its byproducts.[7]

Q3: Why is forming a copper complex a recommended purification step?

A3: Purification of β-diketones via copper (II) complexes is a highly effective method to achieve high purity.[1][2][7] The β-diketone selectively forms a solid, crystalline copper chelate that can be easily separated from soluble impurities by filtration.[1][7] This chelate is then decomposed using a dilute acid to regenerate the pure β-diketone, which can be isolated by distillation or extraction.[1][7] This technique is often more effective than distillation alone for removing close-boiling impurities.

Q4: What is the keto-enol tautomerism observed in this compound?

A4: Like other β-diketones, this compound exists as a mixture of keto and enol tautomers.[1] The ratio of these tautomers can be determined by NMR spectroscopy and has been reported to be approximately 60:40 (keto:enol).[1] This equilibrium is a fundamental characteristic of β-diketones and is important for their reactivity and chelating properties.[9]

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants n-Hexanal + Methyl Ethyl Ketone Aldol Aldol Condensation (NaOH, aq.) Reactants->Aldol Intermediate 3-Methyl-4-hydroxy-2-nonanone Aldol->Intermediate Oxidation Oxidation (NaOCl, TEMPO catalyst) Intermediate->Oxidation Crude Crude this compound (Purity: ~96%) Oxidation->Crude Distillation Reduced Pressure Distillation Crude->Distillation Initial Cleanup Chelate Copper Chelate Formation (Copper (II) Acetate) Distillation->Chelate Complex Crystalline Copper Complex (Solid) Chelate->Complex Decomposition Acidic Decomposition (10% H₂SO₄) Complex->Decomposition Final Pure this compound (Purity: >99%) Decomposition->Final

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Low Yield

Q: My overall yield of this compound is significantly lower than the reported ~59%. What are the potential causes?

A: Low overall yield can stem from issues in either the aldol condensation or the subsequent oxidation step.

  • Aldol Condensation Issues: Inefficient condensation between n-hexanal and methyl ethyl ketone is a common problem. Ensure that the base (e.g., NaOH) is added at the correct concentration and that the reaction temperature is maintained, as higher temperatures can favor side reactions.[1] The reaction time is also critical; a duration of around 8 hours at room temperature has been shown to be effective.[1]

  • Inefficient Oxidation: The oxidation of the intermediate alcohol to the diketone must be controlled. The reaction is typically performed at a low temperature (e.g., 5 °C) to minimize byproduct formation.[1] Ensure the dropwise addition of the oxidizing agent (sodium hypochlorite) is slow and steady to prevent temperature spikes.[1]

  • Losses During Workup: Significant product loss can occur during aqueous washes and extractions. Ensure proper phase separation and consider back-extracting the aqueous layers to recover any dissolved product.

Purity Issues

Q: After distillation, my product purity (by GC) is below 96%. What are the likely impurities and how can I remove them?

A: The most common impurities are byproducts from the synthesis. The most effective way to achieve high purity (>99%) is through the formation and subsequent decomposition of a copper chelate.

  • Common Impurities: These may include unreacted starting materials, the intermediate hydroxyketone, or products from side reactions. In syntheses involving methylation, di-alkylation products can be a significant impurity that is difficult to remove by distillation alone.[6]

  • Purification via Copper Complex: The crude product (post-distillation) can be dissolved in a solvent like methanol and treated with an aqueous solution of copper(II) acetate.[1] This causes the selective precipitation of the copper bis(3-methylnonane-2,4-dionate) complex.[1] This solid can be filtered, washed, and then decomposed with a dilute acid (e.g., 10% sulfuric acid) to regenerate the highly pure dione.[1]

cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Low Yield or Purity Issue Identified CheckAldol Review Aldol Condensation Step Start->CheckAldol Low Yield CheckPurification Review Purification Method Start->CheckPurification Low Purity AldolParams Verify: - Base Concentration - Reaction Time ( ~8h) - Temperature Control CheckAldol->AldolParams CheckOxidation Review Oxidation Step OxidationParams Verify: - Slow Oxidant Addition - Low Temperature (~5°C) - Effective Quenching CheckOxidation->OxidationParams AldolParams->CheckOxidation CopperChelate Implement Copper Chelate Purification Protocol CheckPurification->CopperChelate ChelateParams Verify: - Correct Stoichiometry - Proper Solvent System - Complete Precipitation CopperChelate->ChelateParams DecompParams Verify: - Acid Concentration - Complete Decomposition - Efficient Extraction ChelateParams->DecompParams

Caption: Troubleshooting logic for addressing low yield and purity in this compound synthesis.

Reaction & Purification Specifics

Q: The formation of the gray crystalline copper complex is slow or incomplete. What should I check?

A: Successful formation of the copper chelate depends on several factors. First, ensure the crude diketone has been adequately purified by an initial distillation to remove major contaminants.[1] The reaction is typically performed at an elevated temperature (e.g., 60 °C) before cooling to allow for crystallization.[1] Check that the copper(II) acetate monohydrate is fully dissolved in water before it is added to the methanol solution of the diketone.[1]

Q: How can I ensure the complete decomposition of the copper complex to recover the final product?

A: The copper complex should be suspended in a suitable organic solvent like toluene.[1] A 10% sulfuric acid solution is then added dropwise at room temperature.[1] Efficient stirring is crucial to ensure complete reaction. After the decomposition, the organic layer should be separated and washed thoroughly with water to remove any remaining acid or copper salts before the final distillation.[1]

Data Summary

Table 1: Effect of Base on Aldol Condensation

RunBase (Alkaline Solution)Conversion of n-hexanal (%)Selectivity for Intermediate (%)
1NaOH9579
2KOH9075
3LiOH8570
4K₂CO₃7065

Data adapted from a study on the practical synthesis of this compound.[1]

Table 2: Comparison of Synthesis & Purification Outcomes

MethodInitial PurityFinal Purity (Post-Purification)Overall YieldReference
Aldol Condensation -> Oxidation -> Distillation~96%-85% (Oxidation Step)[1]
Aldol Condensation -> Oxidation -> Copper Chelate Purification~96%>99%59% (Overall)[1][2]
Condensation of n-caproic anhydride and methyl ethyl ketone--64%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis via Aldol Condensation and Oxidation [1]

A. Aldol Condensation:

  • Prepare an aqueous solution of sodium hydroxide (NaOH).

  • In a reaction vessel, combine n-hexanal and methyl ethyl ketone.

  • Add the NaOH solution to the mixture.

  • Stir the reaction at room temperature for approximately 8 hours.

  • Upon completion, neutralize the reaction mixture and perform an aqueous workup to isolate the crude intermediate product, 3-methyl-4-hydroxy-2-nonanone.

B. Oxidation:

  • Dissolve the crude 3-methyl-4-hydroxy-2-nonanone in dichloromethane (DCM).

  • Add 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (a TEMPO derivative) as a catalyst.

  • Cool the mixture to 5 °C in an ice bath.

  • Add a solution of sodium hypochlorite (2 mol/L) dropwise over 1.5 hours, maintaining the temperature at 5 °C.

  • Stir for an additional 30 minutes after the addition is complete.

  • Quench the reaction by adding sodium sulfite.

  • Separate the organic layer, wash with water, and concentrate under vacuum.

  • Distill the residue under reduced pressure to obtain this compound with approximately 96% purity.

Protocol 2: High-Purity Purification via Copper Chelate Formation [1]

A. Formation of the Copper Complex:

  • Dissolve the distilled this compound (96% purity) in methanol.

  • In a separate vessel, dissolve copper(II) acetate monohydrate in water.

  • Heat the methanol solution to 60 °C and add the copper(II) acetate solution.

  • Cool the mixture to room temperature to allow the gray crystalline solid of copper bis(3-methylnonane-2,4-dionate) to precipitate.

  • Filter the solid and wash it sequentially with water and n-heptane.

Impure Impure Diketone (in Methanol) Mix Mix at 60°C Then Cool Impure->Mix CopperSol Copper (II) Acetate (in Water) CopperSol->Mix Filter Filter & Wash Solid Mix->Filter Complex Solid Copper Chelate Filter->Complex Impurities Soluble Impurities (in filtrate) Filter->Impurities Decompose Decompose with 10% H₂SO₄ in Toluene Complex->Decompose Pure Pure Diketone (>99%) Decompose->Pure

Caption: Purification pathway for this compound using the copper chelate method.

B. Decomposition of the Copper Complex:

  • Suspend the dried crystalline copper complex in toluene.

  • Add a 10% sulfuric acid solution dropwise at room temperature with vigorous stirring.

  • Continue stirring until the solid has completely reacted.

  • Separate the organic (toluene) layer and wash it with water.

  • Remove the toluene under vacuum.

  • Distill the residue under reduced pressure to yield the final product with >99% purity.

References

Troubleshooting peak tailing in gas chromatography of beta-diketones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography of Beta-Diketones

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of beta-diketones, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of beta-diketones?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a common issue when analyzing polar compounds like beta-diketones. Peak tailing is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2]

Q2: What are the most common causes of peak tailing for beta-diketones?

A2: The primary causes of peak tailing for beta-diketones often stem from interactions between these polar analytes and active sites within the GC system, or from sub-optimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, the head of the column, or the detector can cause peak tailing.[1][3] Beta-diketones, being polar, are particularly susceptible to interactions with active silanol groups on glass surfaces.

  • Column Issues: Contamination or degradation of the column's stationary phase can create active sites.[1][4] Additionally, the choice of an inappropriate stationary phase can lead to poor peak shape.[5]

  • Improper Column Installation: A poor column cut or incorrect positioning of the column in the inlet or detector can create turbulence and dead volumes, leading to peak tailing for all peaks in the chromatogram.[2][6][7]

  • Sub-optimal Method Parameters: An incorrect inlet temperature or a temperature program that is too slow can lead to band broadening.[1] A mismatch in polarity between the sample solvent and the stationary phase can also cause peak distortion.[4]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is the most effective way to identify the source of peak tailing.[1] A good first step is to observe if all peaks are tailing or only specific ones.

  • If all peaks are tailing: The issue is likely physical or mechanical. This could include a poorly cut or installed column, a leak, or a blockage at the column inlet.[7][8]

  • If only some peaks (specifically the polar beta-diketones) are tailing: The problem is likely due to chemical interactions (adsorption) within the system.[8][9] This points towards active sites in the liner or on the column itself.

A logical troubleshooting workflow is presented in the diagram below.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks physical_issues Suspect Physical/Mechanical Issues all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions (Adsorption) all_peaks->chemical_issues No check_installation Check Column Installation (Position and Cut Quality) physical_issues->check_installation check_leaks Perform Leak Check check_installation->check_leaks If problem persists resolved Problem Resolved check_installation->resolved If problem is fixed inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) check_leaks->inlet_maintenance If problem persists check_leaks->resolved If problem is fixed trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column If problem persists optimize_method Optimize GC Method Parameters inlet_maintenance->optimize_method If problem persists inlet_maintenance->resolved If problem is fixed chemical_issues->inlet_maintenance column_conditioning Condition the Column trim_column->column_conditioning If problem persists trim_column->resolved If problem is fixed derivatization Consider Derivatization column_conditioning->derivatization If problem persists column_conditioning->resolved If problem is fixed derivatization->optimize_method If derivatization is not desired/effective derivatization->resolved If problem is fixed replace_column Replace Column optimize_method->replace_column If problem persists optimize_method->resolved If problem is fixed replace_column->resolved If problem is fixed

Caption: A flowchart for systematically troubleshooting peak tailing in GC.

Troubleshooting Guides

Guide 1: Addressing Inlet and Column Activity

Q: My beta-diketone peaks are tailing, and I suspect active sites in the inlet. What should I do?

A: Active sites in the GC inlet are a common cause of peak tailing for polar analytes.[1] These sites are often exposed silanol groups on the glass liner or metal surfaces that can interact with your beta-diketones.

Solution Workflow:

  • Perform Inlet Maintenance: This is often the quickest solution.[10]

    • Replace the Septum: Particles from a worn septum can fall into the liner and create active sites.

    • Replace the Inlet Liner: Over time, the liner can become contaminated with non-volatile residues.[1] Choose a deactivated liner, preferably with glass wool, to minimize active sites and trap non-volatile matrix components.[1]

  • Trim the Column: If inlet maintenance doesn't resolve the issue, the contamination may be at the head of the analytical column.[4] Trimming 10-20 cm from the front of the column can remove the contaminated section.[2][11]

  • Use a Guard Column: A deactivated guard column installed before the analytical column can help trap contaminants and protect the analytical column.[4]

Guide 2: Optimizing GC Column and Method Parameters

Q: I've performed inlet maintenance and trimmed my column, but the peak tailing persists. What should I check next?

A: If the problem is not resolved by addressing inlet and column head activity, the issue may lie with the column itself or the analytical method parameters.

Solutions:

  • Column Selection: Beta-diketones are polar compounds, so a stationary phase with similar polarity is recommended for better retention and selectivity.[6] Polyethylene glycol (PEG) phases, often called WAX columns, are frequently used for analyzing polar compounds.[6] If you are using a non-polar column, consider switching to a more appropriate polar phase.

  • Column Conditioning: Ensure your column is properly conditioned to remove any residual manufacturing impurities and minimize bleed. A stable baseline after conditioning is a good indicator of a well-conditioned column.[12]

  • Method Parameter Optimization:

    • Inlet Temperature: If the inlet temperature is too low, it can cause condensation and band broadening.[1] Conversely, if it is too high, it could cause thermal decomposition of your analytes, which can also appear as peak tailing.[13]

    • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing.[1] Optimizing the ramp rate can improve peak shape.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type to maximize efficiency.[6]

Data Presentation: Recommended GC Column Parameters for Beta-Diketones

ParameterRecommendationRationale
Stationary Phase Polar (e.g., WAX, PEG-based)"Like dissolves like" principle enhances interaction and selectivity for polar beta-diketones.[6]
Column Length 30 mA good starting point for many applications, providing a balance of resolution and analysis time.[6]
Internal Diameter (ID) 0.25 mmOffers a good compromise between efficiency and sample capacity.[14]
Film Thickness 0.25 - 0.5 µmThicker films can increase retention of more volatile beta-diketones.[6]
Guide 3: Derivatization as a Solution

Q: When should I consider derivatization for my beta-diketone analysis?

A: Derivatization is a chemical modification process that can be used when other troubleshooting steps have failed to resolve peak tailing. It is particularly useful for polar compounds like beta-diketones that contain active hydrogens (e.g., in their enol form).[15][16]

Benefits of Derivatization:

  • Reduces Polarity: Derivatization masks the polar functional groups, reducing their interaction with active sites in the GC system.[15]

  • Increases Volatility: The resulting derivatives are often more volatile, allowing them to be analyzed at lower temperatures.[16]

  • Improves Thermal Stability: Derivatization can make thermally labile compounds more stable at higher temperatures.[15]

  • Improves Peak Shape: By minimizing interactions, derivatization leads to sharper, more symmetrical peaks.[16]

A common derivatization method is silylation , which replaces active hydrogens with a trimethylsilyl (TMS) group.[15]

Experimental Protocols

Protocol 1: GC Column Conditioning

This protocol outlines the steps for conditioning a new GC column to ensure optimal performance and a stable baseline.

Materials:

  • New GC column

  • High-purity carrier gas (Helium, Hydrogen, or Nitrogen)

  • Wrenches for GC fittings

Procedure:

  • Install the Column in the Inlet:

    • Ensure the carrier gas is turned off at the instrument.

    • Carefully cut the column end to ensure a clean, square cut.[7]

    • Install the column in the GC inlet to the manufacturer's recommended depth.[2] Do not connect the column to the detector at this stage.

  • Purge the Column:

    • Turn on the carrier gas and set the flow rate according to the column's internal diameter (see table below).[17]

    • Purge the column with carrier gas at ambient temperature for at least 15-20 minutes to remove any oxygen from the system.[12][18]

  • Heat the Column:

    • Without connecting the column to the detector, program the GC oven to heat from ambient temperature to 20 °C above the highest temperature you will use in your analytical method, but do not exceed the column's maximum isothermal temperature limit.[18][19] A ramp rate of 10-20 °C/min is typically used.[18]

    • Hold at this temperature for 1-2 hours. For columns with thicker films or of longer lengths, a longer conditioning time may be necessary.[12][19]

  • Cool Down and Install in Detector:

    • Cool the oven down to a safe temperature.

    • Turn off the carrier gas.

    • Install the column into the detector.

  • Final Check:

    • Restore the carrier gas flow and heat the oven to your method's initial temperature.

    • Run a blank injection (solvent only) to check for a stable baseline.[18]

Data Presentation: Recommended Carrier Gas Flow Rates for Conditioning

Column ID (mm)Minimum Flow Rate (mL/min)
0.535.0
0.321.5
0.251.0
0.180.8

Source: Adapted from Element Lab Solutions.[17]

Protocol 2: Silylation of Beta-Diketones (General Procedure)

This protocol provides a general guideline for the derivatization of beta-diketones using a silylating agent. Note: Always perform derivatization reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials:

  • Beta-diketone sample

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, with or without 1% Trimethylchlorosilane - TMCS as a catalyst)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette your beta-diketone sample into a clean, dry reaction vial.

    • If the sample is not already in solution, dissolve it in a small volume of anhydrous solvent. It is crucial that the sample and solvent are free of water, as silylating reagents will react with water.[15]

  • Addition of Reagent:

    • Add the silylating reagent to the vial. A common approach is to use a 2:1 or 3:1 ratio of derivatizing reagent to sample by volume. The optimal ratio may need to be determined experimentally.

  • Reaction:

    • Cap the vial tightly.

    • Heat the vial at 60-80 °C for 30-60 minutes using a heating block or water bath. The exact temperature and time will depend on the specific beta-diketone and silylating reagent used.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC.

G Silylation Workflow for Beta-Diketones start Start: Beta-Diketone Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent heat Heat at 60-80°C for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject end End: Analysis of Derivatized Sample inject->end

Caption: A diagram illustrating the general workflow for silylation of beta-diketones.

References

Technical Support Center: Method Development for Trace Level Detection of 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 3-Methylnonane-2,4-dione. It is intended for researchers, scientists, and drug development professionals who are developing and implementing analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for trace level detection of this compound?

A1: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective technique for the trace level detection of this compound. For enhanced sensitivity and to minimize matrix interference, sample introduction techniques such as headspace (HS) and solid-phase microextraction (SPME) are frequently employed.

Q2: What type of GC column is recommended for the analysis of this compound?

A2: Due to the polar nature of the diketone functional groups in this compound, a polar or mid-polar capillary GC column is recommended. A polyethylene glycol (PEG) stationary phase, commonly known as a WAX column, is a suitable choice. For complex matrices, a column with dimensions of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness is a good starting point.

Q3: What are the expected challenges when developing a method for this compound at trace levels?

A3: At trace levels, challenges may include matrix effects, low sensitivity, and chromatographic issues such as peak tailing. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. Low sensitivity may require optimization of the injection technique and MS parameters. Peak tailing can be caused by active sites in the GC system or a mismatch between the analyte polarity and the column stationary phase.

Q4: Are there any derivatization techniques that can improve the detection of this compound?

A4: While direct analysis is often feasible, derivatization can be employed to improve chromatographic properties and enhance sensitivity. For ketones, derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can create derivatives that are more amenable to detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, significantly lowering detection limits.

Troubleshooting Guide

Below are common issues encountered during the analysis of this compound and their potential solutions.

Issue Potential Cause Recommended Solution
Poor Sensitivity / No Peak 1. Inefficient extraction or sample introduction.2. Low concentration of the analyte in the sample.3. Incorrect GC-MS parameters.4. Leak in the GC system.1. Optimize headspace or SPME parameters (e.g., incubation temperature and time, fiber type).2. Concentrate the sample or use a more sensitive detection mode (e.g., Selected Ion Monitoring - SIM).3. Check and optimize inlet temperature, carrier gas flow rate, and MS tune.4. Perform a leak check of the GC system, especially at the injection port septum and column fittings.
Peak Tailing 1. Active sites in the GC inlet liner or column.2. Column contamination.3. Incompatible solvent or sample matrix.4. Incorrect column installation.1. Use a deactivated inlet liner and trim the first few centimeters of the analytical column.2. Bake out the column at a high temperature (within its specified limit).3. Ensure the sample solvent is compatible with the stationary phase.4. Re-install the column according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate.2. Changes in oven temperature profile.3. Column aging or degradation.1. Check the gas supply and regulators for the carrier gas.2. Verify the oven temperature program is stable and reproducible.3. Condition the column or replace it if it's old or has been subjected to harsh conditions.
Matrix Effects (Signal Suppression or Enhancement) 1. Co-eluting compounds from the sample matrix interfering with ionization.1. Improve sample cleanup procedures.2. Use a matrix-matched calibration curve.3. Employ the standard addition method for quantification.4. Use an isotopically labeled internal standard if available.

Experimental Protocols

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a general procedure for the analysis of this compound in liquid samples.

  • Sample Preparation: Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial. Add a known amount of internal standard (e.g., 2-heptanone-d3).

  • Incubation: Seal the vial and incubate at 80°C for 20 minutes to allow the volatile compounds to partition into the headspace.

  • Injection: Use a gas-tight syringe to inject 1 mL of the headspace into the GC-MS system.

  • GC-MS Conditions:

    • GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 220°C at 10°C/min, and hold for 5 min.

    • MS Transfer Line: 230°C.

    • Ion Source Temperature: 200°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-250.

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This protocol is suitable for trace level analysis of this compound in various matrices.

  • Sample Preparation: Place 5 g of a solid sample or 5 mL of a liquid sample into a 20 mL vial. Add an appropriate amount of internal standard.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the sample at 60°C for 30 minutes with agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.

  • GC-MS Conditions: Use the same GC-MS conditions as described in the HS-GC-MS protocol.

Quantitative Data Summary

The following table presents example validation data for the trace level detection of this compound using the described methods. This data is for illustrative purposes and actual results may vary depending on the specific matrix and instrumentation.

Parameter HS-GC-MS SPME-GC-MS
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L
Linear Range 1.5 - 200 µg/L0.15 - 50 µg/L
Recovery 85-105%90-110%
Precision (RSD) < 15%< 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection InternalStandard Internal Standard Addition Sample->InternalStandard HS Headspace Incubation InternalStandard->HS SPME SPME Fiber Exposure InternalStandard->SPME GCMS GC-MS Analysis HS->GCMS SPME->GCMS Data Data Processing GCMS->Data Troubleshooting_Workflow Start Analytical Problem Encountered CheckSystem Check GC-MS System Suitability (e.g., blanks, standards) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK Resolved Problem Resolved CheckSystem->Resolved CheckSamplePrep Review Sample Preparation (e.g., extraction efficiency) SystemOK->CheckSamplePrep Yes TroubleshootHardware Troubleshoot Hardware (e.g., leaks, column, liner) SystemOK->TroubleshootHardware No SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK SamplePrepOK->CheckSamplePrep No OptimizeMethod Optimize Method Parameters (e.g., GC program, MS settings) SamplePrepOK->OptimizeMethod Yes OptimizeMethod->CheckSystem ConsultExpert Consult Senior Analyst or Instrument Vendor OptimizeMethod->ConsultExpert TroubleshootHardware->CheckSystem ConsultExpert->OptimizeMethod

Validation & Comparative

A Comparative Guide to the Analysis of 3-Methylnonane-2,4-dione: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical technique is paramount for the accurate quantification and identification of chemical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Methylnonane-2,4-dione, a beta-diketone of interest in various chemical and pharmaceutical research areas. This comparison is intended to assist researchers, scientists, and drug development professionals in choosing the most suitable method for their specific analytical needs.

Physicochemical Properties and Analytical Considerations

This compound is a beta-diketone, a class of compounds known to exist as a mixture of keto and enol tautomers in solution. This tautomerism can influence chromatographic behavior, potentially leading to peak broadening or the appearance of multiple peaks for a single analyte. The choice between GC-MS and HPLC is fundamentally guided by the analyte's volatility, thermal stability, and polarity. While this compound possesses sufficient volatility for GC-MS analysis, its polarity and potential for thermal degradation are also key factors to consider.

Comparative Analytical Workflow

The general analytical workflows for GC-MS and HPLC, from sample preparation to data analysis, are illustrated below.

Analytical_Workflows cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization_GC Derivatization (Optional for GC) Extraction->Derivatization_GC Filtration_HPLC Filtration (HPLC) Extraction->Filtration_HPLC Injector_GC Injection (GC) Derivatization_GC->Injector_GC Injector_HPLC Injection (HPLC) Filtration_HPLC->Injector_HPLC Column_GC Separation (GC Column) Injector_GC->Column_GC MS_Detector_GC Detection (MS) Column_GC->MS_Detector_GC Data_GC Data Acquisition & Analysis (GC-MS) MS_Detector_GC->Data_GC Column_HPLC Separation (HPLC Column) Injector_HPLC->Column_HPLC Detector_HPLC Detection (e.g., UV, MS) Column_HPLC->Detector_HPLC Data_HPLC Data Acquisition & Analysis (HPLC) Detector_HPLC->Data_HPLC

Caption: General experimental workflows for GC-MS and HPLC analysis.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of beta-diketones using GC-MS and HPLC, based on available literature for similar analytes. It is important to note that these values are illustrative and can be optimized for specific laboratory conditions and instrumentation.

ParameterGC-MSHPLC-UV/MS
Analyte Volatility HighLow to High
Thermal Stability Requires thermal stabilityDoes not require thermal stability
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Sample Throughput Moderate to HighHigh
Need for Derivatization Sometimes required for polar analytesGenerally not required

Detailed Experimental Protocols

Below are representative experimental methodologies for the analysis of this compound using both GC-MS and HPLC. These protocols are based on established methods for the analysis of beta-diketones and may require optimization.

GC-MS Protocol

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for separating volatile and semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection mode at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: The sample can be dissolved in a volatile organic solvent such as hexane or ethyl acetate. Derivatization is generally not required for this compound due to its volatility.

HPLC Protocol

  • Instrumentation: A standard high-performance liquid chromatograph with a UV-Vis or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV-Vis: Detection at a wavelength determined by the UV spectrum of this compound (typically around 270 nm for the enol form).

    • MS: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's ionization efficiency.

  • Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water, and filtered through a 0.45 µm filter before injection.

Method Selection: A Logical Approach

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors related to the sample matrix, required sensitivity, and available instrumentation.

Decision_Tree Start Analyze this compound Volatile Is the analyte volatile & thermally stable? Start->Volatile GCMS_Path GC-MS is suitable Volatile->GCMS_Path Yes HPLC_Path HPLC is a better choice Volatile->HPLC_Path No / Unsure Derivatization Is derivatization feasible? Volatile->Derivatization No (Polar) Complex_Matrix Is the sample matrix complex? GCMS_Path->Complex_Matrix HPLC_Path->Complex_Matrix Derivatization->GCMS_Path Yes Derivatization->HPLC_Path No GCMS_High_Res Consider GCxGC-TOFMS for complex matrices Complex_Matrix->GCMS_High_Res Yes (GC) HPLC_MSMS Consider LC-MS/MS for high selectivity Complex_Matrix->HPLC_MSMS Yes (HPLC)

Caption: Decision tree for selecting between GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are viable techniques for the analysis of this compound.

  • GC-MS is an excellent choice due to the compound's volatility, offering high sensitivity and providing structural information through mass spectral fragmentation patterns. It is particularly advantageous for pure samples or simple matrices.

  • HPLC , especially when coupled with mass spectrometry, offers greater flexibility for complex sample matrices and avoids the potential for thermal degradation of the analyte. It is also well-suited for analyzing the keto-enol tautomers without the influence of high temperatures.

The final decision should be based on the specific requirements of the study, including the nature of the sample, the need for sensitivity and selectivity, and the available instrumentation. For routine analysis of a relatively clean sample, GC-MS may be more straightforward. For complex matrices or when thermal lability is a concern, HPLC would be the more robust option.

The Role of 3-Methylnonane-2,4-dione in Soybean Oil Off-Flavor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of off-flavors in soybean oil, a phenomenon often termed "flavor reversion," presents a significant challenge in maintaining product quality and consumer acceptance. This guide provides a comprehensive comparison of 3-methylnonane-2,4-dione (MND) as a key marker for this off-flavor, alongside other contributing volatile compounds and alternative detection methodologies. Experimental data, detailed protocols, and visual workflows are presented to offer a thorough understanding for research and quality control applications.

This compound vs. Other Off-Flavor Markers

MND has been identified as a potent marker for the "beany" or "grassy" off-flavor that develops in soybean oil, particularly upon exposure to light (photo-oxidation). It is a degradation product of furanoid fatty acids.[1][2] However, the scientific community holds a nuanced view of its direct contribution to the overall off-flavor profile. Some studies demonstrate a strong positive correlation between MND concentration and the intensity of off-flavor, while others suggest its concentration in stored soybean oil may be below the established odor threshold.

In addition to MND, a range of other volatile compounds, primarily aldehydes and ketones, are recognized as significant contributors to the off-flavor of soybean oil. These compounds arise from the oxidation of unsaturated fatty acids. A comparative analysis of these markers is crucial for a comprehensive understanding of soybean oil flavor stability.

Table 1: Comparison of Key Off-Flavor Markers in Soybean Oil
Marker CompoundChemical ClassTypical Concentration Range in Off-Flavor Soybean OilOdor Threshold in Oil (ppb)Key Sensory DescriptorsCorrelation with Off-Flavor
This compound (MND) Diketone0 - 0.804 ppb[2]~10 (in air)[3]Straw-like, fruity, beany[2]High correlation with light-induced off-odor in some studies, debated in others.
Hexanal AldehydeVariable, increases with oxidation4.5Grassy, green, fattyStrong indicator of lipid oxidation.
1-Octen-3-one KetoneVariable0.05Mushroom, earthyContributes to stale and metallic notes.
(E,E)-2,4-Decadienal AldehydeVariable200Fatty, friedAssociated with deep-fried and rancid odors.
Pentanal AldehydeVariable12Pungent, fruityContributes to the overall rancid aroma.

Analytical Methodologies: A Head-to-Head Comparison

The detection and quantification of off-flavor compounds in soybean oil rely on a combination of instrumental analysis and sensory evaluation. While gas chromatography-mass spectrometry (GC-MS) provides precise quantification of specific markers, sensory panels offer a holistic assessment of the flavor profile. More recently, electronic noses have emerged as a rapid screening tool.

Table 2: Comparison of Analytical Methods for Soybean Oil Off-Flavor
MethodPrincipleThroughputSensitivity & SpecificityCostKey AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification and quantification.Low to MediumHigh sensitivity and specificity for target compounds.HighGold standard for quantitative analysis of specific markers.Requires skilled operators, expensive equipment, and lengthy analysis time.
Trained Sensory Panel Human assessors evaluate the flavor profile based on standardized descriptors and intensity scales.LowHigh sensitivity to a wide range of flavor nuances.Medium to HighProvides a direct measure of human perception of off-flavor.Subjective, prone to panelist fatigue, requires extensive training and calibration.
Electronic Nose (E-Nose) An array of chemical sensors detects patterns in volatile compounds to create a "smellprint."HighModerate to high, depends on the sensor array and training data.MediumRapid screening, non-destructive, potential for high-throughput analysis.[4][5][6]Does not identify specific compounds, requires calibration with reference methods, may be less sensitive to certain key odorants.

Experimental Protocols

Quantification of this compound and Other Volatiles by GC-MS

This protocol outlines a general method for the analysis of volatile compounds in soybean oil using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Soybean Oil Sample s2 Add Internal Standard s1->s2 Spiking s3 Incubate in Headspace Vial s2->s3 Sealing a1 HS-SPME Extraction s3->a1 Extraction a2 GC Separation a1->a2 Injection a3 MS Detection & Identification a2->a3 Elution d1 Peak Integration a3->d1 Data Acquisition d2 Quantification using Calibration Curve d1->d2 Analysis d3 Data Reporting d2->d3 Reporting

GC-MS analysis workflow for volatile compounds in soybean oil.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Headspace solid-phase microextraction (HS-SPME) autosampler.

Materials:

  • Soybean oil samples.

  • Internal standard (e.g., d6-3-methylnonane-2,4-dione).

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

Procedure:

  • Sample Preparation: Accurately weigh 5 g of soybean oil into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with a known amount of the internal standard.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to allow for equilibration of volatiles in the headspace.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injection: Desorb the extracted analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

    • Gas Chromatograph (GC) Parameters:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

    • Mass Spectrometer (MS) Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Scan Mode: Full scan.

  • Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify the target analytes using a calibration curve prepared with authentic standards.

Sensory Evaluation of Soybean Oil Off-Flavor

This protocol is based on the American Oil Chemists' Society (AOCS) Recommended Practice Cg 2-83.

Experimental Workflow:

Sensory_Workflow cluster_setup Preparation cluster_eval Evaluation cluster_analysis Data Analysis p1 Select & Train Panelists e1 Present Samples to Panelists p1->e1 p2 Prepare Oil Samples (Coded) p2->e1 p3 Prepare Reference Standards p3->e1 e2 Panelists Evaluate Flavor Attributes e1->e2 e3 Record Intensity Scores e2->e3 a1 Collect & Compile Scores e3->a1 a2 Statistical Analysis (e.g., ANOVA) a1->a2 a3 Interpret Results a2->a3 MND_Formation FFA Furanoid Fatty Acids Intermediate Unstable Intermediates FFA->Intermediate Photo Light (Photo-oxidation) Photo->Intermediate MND This compound (MND) Intermediate->MND OffFlavor Off-Flavor ('Reversion') MND->OffFlavor

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylnonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-Methylnonane-2,4-dione is critical. This guide provides a comparative overview of analytical methodologies for this beta-diketone, complete with supporting experimental data and detailed protocols. This compound is a volatile organic compound with applications in flavor and fragrance industries and as a synthetic intermediate in pharmaceuticals and agrochemicals.[1] Its analysis is predominantly performed using chromatographic techniques.[2]

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for analyzing volatile compounds like this compound.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile beta-diketones or when derivatization is used. The following table summarizes the typical performance characteristics of these methods, based on common validation parameters for similar analytes.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 100 ng/mL
Sample Throughput ModerateHigh
Selectivity High (with MS detection)Moderate to High (MS improves selectivity)
Typical Mobile/Carrier Gas Helium, HydrogenAcetonitrile/Water, Methanol/Water
Typical Column Capillary columns (e.g., SE-54, DB-5)[3]Reverse-phase columns (e.g., C18)

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC analysis of beta-diketones like this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the quantification of this compound in a solution.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from a complex matrix.

  • For purification, the compound can be chelated with a copper(II) salt and then regenerated.[2]

  • Prepare a series of calibration standards by diluting a stock solution of this compound.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column as needed.[4]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of beta-diketones and can be adapted for this compound, potentially after derivatization to improve UV detection.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards in the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or Mass Spectrometer.

  • Column: C18 column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Wavelength: 254 nm and 280 nm (or wavelength of maximum absorbance).

3. Data Analysis:

  • Identify the compound by its retention time and UV-Vis spectrum (or mass spectrum if using LC-MS).

  • Quantify using a calibration curve generated from the peak areas of the standards.

Method Validation Workflow and Signaling Pathways

To ensure the reliability of an analytical method, a thorough validation is essential. The following diagram illustrates a typical workflow for analytical method validation.

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting Plan Define Analytical Requirements (Analyte, Matrix, Intended Use) SelectMethod Select Appropriate Method (e.g., GC-MS, HPLC) Plan->SelectMethod Specificity Specificity/ Selectivity SelectMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

Caption: A generalized workflow for analytical method validation.

While this compound is primarily known for its flavor and as a synthetic intermediate, beta-diketones, in general, are studied for their potential biological activities, which can involve various cellular pathways. A simplified logical diagram illustrating how a beta-diketone might be investigated for its biological effects is shown below.

Biological_Investigation_Pathway cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome Compound Beta-Diketone (e.g., this compound) CellCulture Cell Culture Treatment Compound->CellCulture TargetAssay Target Enzyme/Receptor Assay Compound->TargetAssay GeneExpression Gene Expression Analysis CellCulture->GeneExpression AnimalModel Animal Model Administration TargetAssay->AnimalModel GeneExpression->AnimalModel PK_PD Pharmacokinetics/ Pharmacodynamics AnimalModel->PK_PD Toxicity Toxicology Assessment AnimalModel->Toxicity BiologicalEffect Determination of Biological Effect (e.g., Anti-inflammatory, Antioxidant) PK_PD->BiologicalEffect Toxicity->BiologicalEffect

Caption: Logical flow for investigating the biological activity of a beta-diketone.

References

Unveiling the Aroma of Time: Validating 3-Methylnonane-2,4-dione's Contribution to Aged Wine

Author: BenchChem Technical Support Team. Date: December 2025

The complex and evolving bouquet of aged wine is a key determinant of its quality and character. Among the myriad of volatile compounds that contribute to this aromatic profile, 3-Methylnonane-2,4-dione (MND) has emerged as a significant marker associated with the oxidative aging of red wines, imparting a characteristic prune-like aroma. This guide provides a comprehensive comparison of MND with other key aroma compounds found in aged wines, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in the field of drug development who may be interested in flavor chemistry and sensory science.

Quantitative Comparison of Key Aroma Compounds in Aged Wine

The aroma of aged wine is a complex tapestry woven from numerous volatile compounds. The following table summarizes the quantitative data for this compound and other significant aroma contributors, providing a basis for their comparative impact.

CompoundTypical Concentration Range in Aged Wine (ng/L)Sensory Threshold in Wine (ng/L)Predominant Aroma Descriptor(s)Wine Type(s) Commonly Found In
This compound (MND) Nonoxidized red wines: <62Oxidized red wines: Up to 340[1]Nonoxidized white wines: ~2.9[1]Oxidized botrytized wines: Up to 293.8[1]62 (in red wine)[1]Prune, fig, dried fruit[2]Aged red wines, oxidized white and botrytized wines
Sotolon Dry white wines: 0.1 - 10,000[3]Fortified wines (Sherry, Port, Madeira): Up to 2,000,000[4]8,000 - 10,000 (in dry white wine)[3][5]23,000 - 112,000 (in Madeira wine)[4][6]Curry, fenugreek, nutty, caramel[5][7]Fortified wines, aged sweet wines, oxidized dry white wines
Whiskey Lactone (cis-oak lactone) Oak-aged wines: 20,000 - 600,000[8]74 (in red wine)[9]20,000 (in 12% alcohol solution)[10][11][12][13]Coconut, woody, vanilla, spicy[8][9]Oak-aged red and white wines
β-Damascenone Red wines: 1,000 - 2,000[14]White wines: 5,000 - 10,000[14]4,000 - 7,000 (in wine)[14]50 (in hydroalcoholic solution)[15]Cooked apple, honey, floral, fruity[14][15]Red and white wines

Experimental Protocols

Accurate validation of the role of these aroma compounds relies on robust analytical and sensory evaluation methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

This protocol outlines a common method for the quantitative analysis of volatile compounds in wine.

1. Sample Preparation: Liquid-Liquid Extraction

  • To a 10 mL glass vial, add 5 mL of wine.

  • Add an appropriate internal standard (e.g., 2-octanol) to correct for variations in extraction efficiency and instrument response.

  • Add 2 g of sodium chloride to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the organic solvent.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane).

  • Seal the vial and vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge the vial at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 40°C for 5 minutes, ramp to 250°C at a rate of 5°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification

  • Create a calibration curve for each target compound using standard solutions of known concentrations.

  • The concentration of the compound in the wine sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Sensory Evaluation of Wine Aroma

This protocol describes a standardized approach for assessing the aromatic profile of wine by a trained sensory panel.

1. Panelist Selection and Training

  • Select 8-12 individuals with demonstrated sensory acuity and experience in wine evaluation.

  • Train the panelists to identify and rate the intensity of specific aroma attributes relevant to aged wine, including "prune," "dried fruit," "caramel," "coconut," and "woody." Use reference standards for each attribute to ensure calibration among panelists.

2. Sample Preparation and Presentation

  • Pour 30 mL of each wine sample into standard ISO wine tasting glasses, coded with random three-digit numbers.

  • Serve the wines at a constant and appropriate temperature (e.g., 16-18°C for red wines).

  • Provide panelists with water and unsalted crackers for palate cleansing between samples.

3. Evaluation Procedure

  • The evaluation should be conducted in a well-ventilated, odor-free room with individual booths for each panelist to prevent distractions and communication.

  • Instruct panelists to first evaluate the aroma of the wine orthonasally (by sniffing).

  • Panelists should then rate the intensity of each predefined aroma attribute on a structured scale (e.g., a 10-point scale where 0 = not perceived and 10 = very intense).

  • Samples should be presented in a randomized order to minimize carryover and order effects.

4. Data Analysis

  • Analyze the intensity ratings for each attribute using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the wine samples.

Mandatory Visualizations

The following diagrams illustrate key concepts in the analysis of aged wine aroma.

G cluster_precursors Precursors in Grapes and Must cluster_fermentation Alcoholic Fermentation cluster_aging Oxidative Aging Ketols Ketols Yeast Metabolism Yeast Metabolism Ketols->Yeast Metabolism Transformation Oxidation Oxidation Yeast Metabolism->Oxidation Leads to MND This compound Oxidation->MND Formation

Caption: Formation pathway of this compound in wine.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Wine Sample Wine Sample Internal Standard Addition Internal Standard Addition Wine Sample->Internal Standard Addition Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Addition->Liquid-Liquid Extraction Organic Phase Collection Organic Phase Collection Liquid-Liquid Extraction->Organic Phase Collection Injection Injection Organic Phase Collection->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Detection (MS) Detection (MS) Separation (GC)->Detection (MS) Peak Integration Peak Integration Detection (MS)->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of wine volatiles.

References

Inter-laboratory Comparison of 3-Methylnonane-2,4-dione Quantification: A Methodological Guide and Simulated Proficiency Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of 3-Methylnonane-2,4-dione (MND) measurements. Due to the absence of publicly available, formal proficiency testing data for this specific analyte, this document presents a simulated comparison based on established analytical methodologies. The objective is to offer a comprehensive protocol that can be adopted for such studies and to illustrate the expected data structure and potential for variability in results.

Introduction

This compound is a significant flavor compound found in various food and beverage products, including tea, wine, and herbs.[1][2][3] Its presence, even at low concentrations, can significantly impact the sensory profile of these products, contributing to both desirable aromas and potential off-flavors.[1][2][4] Accurate and reproducible quantification of MND is therefore crucial for quality control, product development, and research in food science and flavor chemistry.

This guide outlines a standardized protocol for the determination of MND in a model matrix (e.g., a spiked wine or tea infusion) and presents a simulated dataset to highlight how results from different laboratories could be compared. The aim is to provide a blueprint for laboratories wishing to assess their performance and ensure the reliability of their measurements of this important analyte.

Experimental Protocol: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This section details the proposed standardized methodology for participating laboratories. Adherence to a common protocol is critical to minimize inter-laboratory variability arising from methodological differences.

2.1. Principle

Volatile and semi-volatile compounds, including this compound, are extracted from the sample matrix by headspace solid-phase microextraction (HS-SPME). The extracted analytes are then thermally desorbed into a gas chromatograph (GC) for separation and subsequently detected and quantified by a mass spectrometer (MS).

2.2. Materials and Reagents

  • Reference Standard: this compound (≥97% purity)

  • Internal Standard (IS): e.g., 2-Undecanone or a suitable deuterated analog

  • Solvent: Methanol or Ethanol (HPLC grade)

  • Model Matrix: De-aromatized white wine or standardized green tea infusion

  • SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.

2.3. Sample Preparation

  • A 10 mL aliquot of the model matrix is transferred to a 20 mL headspace vial.

  • The sample is spiked with the internal standard to a final concentration of 20 µg/L.

  • For calibration standards, appropriate volumes of a stock solution of this compound are added to achieve a concentration range of 0.5 to 50 µg/L.

  • 2 g of NaCl is added to each vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.

  • The vial is immediately sealed and vortexed for 30 seconds to ensure homogeneity.

2.4. HS-SPME Conditions

  • Incubation Temperature: 40°C

  • Incubation Time: 15 minutes with agitation (500 rpm)

  • Extraction Time: 30 minutes

  • SPME Fiber: DVB/CAR/PDMS

2.5. GC-MS Parameters

  • Injection Port Temperature: 250°C (splitless mode)

  • Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for MND: m/z 113

    • Qualifier Ions for MND: m/z 85, 128

    • Quantifier Ion for IS: (dependent on the chosen internal standard)

2.6. Data Analysis

Quantification is based on the ratio of the peak area of the quantifier ion for this compound to that of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of MND in the test samples is then determined from this curve.

Simulated Inter-laboratory Comparison Data

The following table presents a simulated dataset for a proficiency test where participating laboratories were provided with a standardized sample containing a target concentration of 15.0 µg/L of this compound.

Laboratory IDReported Concentration (µg/L)Standard Deviation (n=3)Recovery (%)Z-Score
Lab A14.80.798.7-0.2
Lab B16.21.1108.01.2
Lab C13.90.992.7-1.1
Lab D15.30.6102.00.3
Lab E17.51.5116.72.5
Lab F14.50.896.7-0.5
  • Recovery (%) is calculated as (Reported Concentration / Target Concentration) * 100.

  • Z-Score is a measure of performance, calculated as (Reported Concentration - Target Concentration) / Standard Deviation for Proficiency Assessment (in this simulation, a value of 1.0 is used). A Z-score between -2 and 2 is generally considered satisfactory.

Visualization of Methodological Workflow

The following diagrams illustrate the key workflows in the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 10 mL Sample Vial Add to 20 mL Vial Sample->Vial Spike_IS Spike with Internal Standard Vial->Spike_IS Add_NaCl Add 2g NaCl Spike_IS->Add_NaCl Seal_Vortex Seal and Vortex Add_NaCl->Seal_Vortex Incubate Incubate at 40°C (15 min) Seal_Vortex->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for this compound analysis.

Signaling_Pathway cluster_decision Performance Evaluation Logic cluster_outcome Z_Score Calculate Z-Score Check_Range |Z-Score| <= 2? Z_Score->Check_Range Satisfactory Satisfactory Performance Check_Range->Satisfactory Yes Unsatisfactory Unsatisfactory Performance (Review Protocol) Check_Range->Unsatisfactory No

Caption: Logic for evaluating laboratory performance.

Discussion of Potential Sources of Variability

Inter-laboratory variation in the measurement of this compound can arise from several factors, even when a standardized protocol is followed:

  • Standard Purity and Preparation: Inaccuracies in the purity of the reference standard or errors in the preparation of stock and working solutions can lead to systematic errors.

  • SPME Fiber Variability: Differences in the age, condition, and batch of SPME fibers can affect extraction efficiency.

  • Matrix Effects: Although the use of an internal standard and salting out can mitigate matrix effects, residual interferences from the sample matrix can still influence results.

  • Instrumentation: Variations in GC-MS systems, including differences in inlet liner type, column condition, and detector sensitivity, can contribute to variability.

  • Data Processing: Differences in integration parameters and calibration curve fitting can introduce variations in the final calculated concentrations.

Conclusion

This guide provides a standardized methodology and a simulated framework for an inter-laboratory comparison of this compound measurements. By adopting a harmonized protocol and participating in proficiency testing schemes, laboratories can enhance the accuracy, reliability, and comparability of their data. This is essential for ensuring product quality and for advancing research in the fields where this compound plays a critical role. Regular participation in such comparisons is a vital component of a laboratory's quality assurance program.[5][6]

References

Olfactory Comparison of 3-Methylnonane-2,4-dione Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the olfactory properties of the (R)- and (S)-enantiomers of 3-Methylnonane-2,4-dione is not currently possible due to a lack of publicly available scientific literature detailing their individual sensory characteristics. The following guide provides a comprehensive overview of the known olfactory properties of racemic this compound and outlines the necessary experimental protocols for researchers to conduct a comparative study of the individual enantiomers.

Olfactory Profile of Racemic this compound

Racemic this compound is a volatile compound with a complex and multifaceted odor profile. It is recognized as a key aroma compound in a variety of food products, including green and black tea, as well as a contributor to the flavor reversion of soybean oil.[1][2] The reported odor descriptors for the racemic mixture are diverse, suggesting that the individual enantiomers may possess distinct olfactory characteristics.

Quantitative Olfactory Data for Racemic this compound
ParameterValueDescriptionSource
Odor Threshold in Air 0.000007 - 0.000014 mg/m³The lowest concentration at which the substance can be detected by the human nose.[1]
Odor Profile Fruity, Caramel, Apricot, Peach, Straw-likeGeneral odor characteristics.[3]
Flavor Profile Fruity, Apricot, PeachTaste characteristics associated with the compound.[3]
Detailed Aroma Characteristics (at 1.0%) Sweet, waxy, creamy dairy, condensed milky and dried milk powder, with slightly coconut and musty nuances, and grape and hay-like undertones.A more in-depth description of the aroma when present at a higher concentration.[1]
Off-Flavor Association Butter-like and beany off-flavorAssociated with flavor reversion in soybean oil.[1]

Experimental Protocols for Enantiomer Comparison

To facilitate research into the distinct olfactory properties of the (R)- and (S)-enantiomers of this compound, the following experimental workflows are proposed.

Enantioselective Synthesis or Chiral Separation

The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through two primary routes:

  • Enantioselective Synthesis: This "bottom-up" approach involves synthesizing the desired enantiomer from achiral starting materials using chiral catalysts or auxiliaries.

  • Chiral Separation (Resolution): This "top-down" approach involves separating the enantiomers from a racemic mixture. Common techniques include chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC) using a chiral stationary phase.

Enantiomer_Separation cluster_synthesis Enantioselective Synthesis cluster_separation Chiral Separation Start_Synth Achiral Starting Materials Chiral_Catalyst Chiral Catalyst / Auxiliary Reaction Asymmetric Reaction Start_Synth->Reaction Chiral_Catalyst->Reaction Enantiomer_Synth (R)- or (S)-3-Methylnonane-2,4-dione Reaction->Enantiomer_Synth Start_Sep Racemic this compound Chiral_Column Chiral Stationary Phase (GC/HPLC) Separation Chromatographic Separation Start_Sep->Separation Chiral_Column->Separation Enantiomer_R (R)-3-Methylnonane-2,4-dione Separation->Enantiomer_R Enantiomer_S (S)-3-Methylnonane-2,4-dione Separation->Enantiomer_S

Figure 1: Methodologies for obtaining individual enantiomers.
Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for determining the odor activity of individual volatile compounds in a sample. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (e.g., a mass spectrometer) for identification and the other to a sniffing port for sensory evaluation by a trained panelist.

GCO_Workflow cluster_gco Gas Chromatography-Olfactometry (GC-O) Workflow Sample Pure Enantiomer Sample Injector GC Injector Sample->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_Acquisition_MS Chemical Data MS->Data_Acquisition_MS Data_Acquisition_O Olfactory Data (Descriptor, Intensity) Sniffing_Port->Data_Acquisition_O

Figure 2: Experimental workflow for GC-O analysis.
Sensory Panel Evaluation

A trained sensory panel is essential for quantifying and describing the olfactory properties of the separated enantiomers. Key parameters to be evaluated include:

  • Odor Threshold: The lowest concentration at which an enantiomer can be detected. This is typically determined using a forced-choice ascending concentration series.

  • Odor Quality/Descriptor Analysis: Panelists describe the perceived odor using a standardized vocabulary.

  • Odor Intensity: The perceived strength of the odor, typically rated on a numerical scale.

Olfactory Signaling Pathways

The specific olfactory receptors that bind to the enantiomers of this compound have not been identified in the current body of scientific literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time. In general, the binding of an odorant to an olfactory receptor (a G-protein coupled receptor) in the olfactory epithelium initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and ultimately, the depolarization of the olfactory sensory neuron, which sends a signal to the brain. The differential interaction of each enantiomer with specific olfactory receptors would be the molecular basis for any observed differences in their perceived odor.

Olfactory_Signaling cluster_pathway Generalized Olfactory Signaling Pathway Odorant Odorant Enantiomer ((R) or (S)) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Golf) OR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel opens Ca_Na Ca2+/Na+ Influx CNG_Channel->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 3: A generalized olfactory signal transduction cascade.

This guide provides a foundation for researchers interested in investigating the stereospecific olfactory properties of this compound. The outlined experimental protocols offer a clear path to generating the data necessary for a comprehensive comparison of its enantiomers.

References

A Comparative Guide to the Quantification of 3-Methylnonane-2,4-dione: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Methylnonane-2,4-dione, a significant flavor and fragrance compound, is paramount for quality control and formulation studies. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Quantification Methods

The primary analytical technique for the quantification of the volatile compound this compound is Gas Chromatography (GC). Coupled with various detectors and sample preparation methods, GC offers the necessary sensitivity and selectivity for its determination in complex matrices such as food, beverages, and consumer products. While Liquid Chromatography (LC) is a powerful tool for a broader range of molecules, its application to beta-diketones like this compound can be challenging due to issues with peak shape and resolution on standard columns.

The following tables summarize the key performance parameters of different GC-based methods for the quantification of this compound.

Table 1: Comparison of Gas Chromatography (GC) Detectors for this compound Quantification

ParameterGC-MS (Chemical Ionization - CI)GC-MS (Electron Ionization - EI)GC-FID
Principle Soft ionization, generates protonated moleculeHard ionization, extensive fragmentationUniversal detector for organic compounds
Selectivity HighHigh (based on fragmentation pattern)Low to Moderate
Sensitivity Very HighHighModerate
Limit of Detection (LOD) As low as 4.3 ng/L in wine[1]Estimated in the low µg/L rangeEstimated in the high µg/L to low mg/L range
Limit of Quantification (LOQ) ~10 ng/L (estimated from LOD)Estimated in the µg/L rangeEstimated in the mg/L range
Linearity Range 10-300 ng/L in wine[1]Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Accuracy High (with appropriate internal standards)High (with appropriate internal standards)Good (can be affected by co-eluting compounds)
Precision (RSD) <15%<15%<10%
Primary Application Trace level quantification in complex matricesIdentification and quantificationRoutine analysis of less complex samples

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, cost-effective, suitable for a wide range of concentrations.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.High selectivity, good concentration factor, amenable to automation.Can be more expensive, method development can be complex.
Headspace-Solid Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace onto a coated fiber.Solvent-free, simple, sensitive for volatile compounds.Fiber lifetime can be limited, matrix effects can influence partitioning.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of this compound.

Method 1: Quantification by GC-MS with Chemical Ionization (CI) in Wine

This method is highly sensitive and suitable for trace-level analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 10 mL of wine in a glass vial, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer for GC-MS analysis.

2. GC-MS (CI) Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Splitless mode, 250 °C.

  • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Positive Chemical Ionization (PCI).

  • Reagent Gas: Methanol[1].

  • Acquisition Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺.

Method 2: Routine Quantification by GC-FID

This method is suitable for the analysis of samples with higher concentrations of this compound and in less complex matrices.

1. Sample Preparation: Direct Injection or Dilute and Shoot

  • For liquid samples with expected high concentrations, dilute with a suitable solvent (e.g., methanol or hexane).

  • For solid samples, perform a solvent extraction followed by filtration.

  • An internal standard should be added for improved accuracy and precision.

2. GC-FID Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Split mode (e.g., 50:1), 250 °C.

  • Oven Program: 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Makeup Gas: Nitrogen.

  • Hydrogen Flow: ~30 mL/min.

  • Air Flow: ~300 mL/min.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS (CI) Analysis Sample Wine Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into GC Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Chemical Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantification of this compound by GC-MS (CI).

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Matrix Dilute Dilute/Extract Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter (if necessary) Add_IS->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: General workflow for the quantification of this compound by GC-FID.

Conclusion

The choice of an analytical method for the quantification of this compound is highly dependent on the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the desired level of selectivity and sensitivity. For trace-level quantification in complex matrices, GC-MS with chemical ionization is a superior choice, offering excellent sensitivity and selectivity. For routine quality control of samples with higher concentrations, GC-FID provides a robust and cost-effective solution. The selection of an appropriate sample preparation technique is also critical to ensure accurate and precise results. This guide provides a foundation for making an informed decision on the most suitable methodology for your analytical needs.

References

Safety Operating Guide

Proper Disposal of 3-Methylnonane-2,4-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 3-Methylnonane-2,4-dione, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This substance is a combustible liquid and may cause skin and eye irritation.[1] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2] Keep the chemical away from heat, sparks, and open flames.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[1] Improper disposal, such as pouring it down the drain or placing it in the regular trash, is prohibited and can lead to significant environmental contamination and regulatory penalties.[4]

Step 1: Waste Identification and Classification

Treat all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, as hazardous waste.[5] Based on available safety data, this chemical is classified as a combustible/flammable liquid.[1][3]

Step 2: Waste Collection and Segregation

  • Container: Use a dedicated, chemically compatible waste container for collecting this compound waste. The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[6][7]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. It is particularly important to keep it segregated from incompatible materials such as strong oxidizing agents.[3][7] Store liquid and solid waste separately.[7]

Step 3: Labeling the Waste Container

Properly label the hazardous waste container immediately upon adding the first drop of waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the chemical (e.g., "Flammable," "Irritant")[1]

  • The date on which waste was first added to the container (accumulation start date)[8]

  • The name and contact information of the generating researcher or lab

Step 4: Storage of Waste in the Laboratory

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Conditions: Keep the container in a well-ventilated, cool area, away from heat sources or direct sunlight.[3][8] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[6]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you are ready to have it removed, contact your institution's EHS or Hazardous Waste Management department.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required. This "cradle-to-grave" tracking is a key component of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, derived from safety data sheets.

PropertyValueSource(s)
Chemical Formula C10H18O2N/A
CAS Number 113486-29-6[10]
Appearance Colorless to Yellow to Green clear liquid
Flash Point > 93.3 °C (> 200.0 °F) [Closed Cup][10]
Boiling Point 172 - 174 °C (for 3-Methylpentane-2,4-dione)[1]
Density 0.981 g/cm³ at 25 °C (for 3-Methylpentane-2,4-dione)[1]
Specific Gravity 0.923 - 0.927 @ 25 °C[11]
Refractive Index 1.448 - 1.454 @ 20 °C[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

G A Step 1: Identify Waste Treat this compound as Hazardous Waste B Step 2: Segregate & Collect Use a dedicated, compatible container. Keep away from incompatible materials. A->B C Step 3: Label Container Include name, hazards, and accumulation date. B->C D Step 4: Store Safely Store in a cool, ventilated Satellite Accumulation Area with secondary containment. C->D E Step 5: Request Pickup Contact institutional EHS for disposal. D->E G Spill or Emergency? D->G F Disposal Complete Waste is transported to an approved facility by trained personnel. E->F G->E No H Follow Emergency Procedures Consult SDS and institutional spill response plan. G->H Yes

Caption: Workflow for the compliant disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.